BI-1347
Description
Properties
IUPAC Name |
2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-25(2)22(27)15-26-14-19(12-24-26)16-7-9-17(10-8-16)21-13-23-11-18-5-3-4-6-20(18)21/h3-14H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULUGQONDYDNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BI-1347: A Technical Guide to its Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-1347 is a potent and highly selective, orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1][2][3] As components of the Mediator complex, CDK8 and CDK19 are crucial regulators of gene transcription, linking various signaling pathways to the RNA polymerase II machinery.[2][3] Emerging evidence indicates that this compound exerts its anti-cancer effects through a dual mechanism: directly, by modulating oncogenic transcription in certain cancer cells, and indirectly, by enhancing the innate immune system's ability to target and eliminate tumors. This guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Inhibition of the CDK8/19 Kinase Module
This compound targets the kinase module of the Mediator complex, which, in addition to CDK8 or CDK19, includes Cyclin C, MED12, and MED13.[2][3] By selectively inhibiting the enzymatic activity of CDK8 and CDK19, this compound prevents the phosphorylation of their downstream substrates. This interference with the Mediator complex's function leads to a reprogramming of the transcriptional landscape within both cancer cells and immune cells, ultimately leading to anti-tumor activity.
Immuno-Modulatory Action via Natural Killer (NK) Cell Activation
A primary mechanism of this compound's anti-tumor effect is the enhancement of Natural Killer (NK) cell-mediated cytotoxicity.[2][4] NK cells are a critical component of the innate immune system, responsible for identifying and eliminating malignant cells. The anti-tumor activity of this compound is often observed in murine tumor models where the cancer cell lines themselves are resistant to the compound in vitro, suggesting a tumor-extrinsic mechanism of action.[4]
The key steps in this pathway are:
-
Inhibition of STAT1 Phosphorylation: In NK cells, CDK8/19 inhibition by this compound suppresses the phosphorylation of STAT1 at the Serine 727 residue (STAT1S727).[4][5]
-
Upregulation of Cytolytic Molecules: The reduction in pSTAT1S727 leads to an increased production and secretion of the cytolytic molecules perforin and granzyme B (GZMB).[4][5][6]
-
Enhanced Tumor Cell Lysis: The elevated levels of perforin and GZMB significantly boost the ability of NK cells to lyse target cancer cells, including primary leukemia cells.[4][5]
Direct Action on Cancer Cells: Antagonizing Transcriptional Adaptation
In specific cancer contexts, such as RAS-mutant neuroblastoma, this compound can act in concert with other targeted therapies.[7] Treatment with MEK inhibitors alone can sometimes lead to a compensatory upregulation of pro-growth genes, a form of transcriptional adaptation that limits the drug's efficacy.[7][8]
The mechanism involves:
-
Combined Inhibition: this compound is used in combination with a MEK inhibitor (e.g., trametinib).[8]
-
Prevention of Compensatory Transcription: The inhibition of CDK8/19 by this compound prevents the transcriptional upregulation of pro-growth genes that would otherwise be induced by MEK inhibition.[7]
-
Synergistic Anti-Tumor Effect: This dual targeting of signaling and transcriptional pathways leads to a more profound and durable anti-proliferative effect in cancer cells.[7]
Quantitative Data Summary
The potency and activity of this compound have been quantified in various in vitro and in vivo assays.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | CDK8 (Cell-free assay) | 1.1 nM | [1][9] |
| IC50 | CDK8 | 1.4 nM | [10] |
| IC50 | CDK19 | 1.7 nM | [10] |
| EC50 | Perforin Secretion (NK-92 cells) | 7.2 nM | [1] |
| IC50 | Proliferation (MV-4-11 cells) | 7 nM | [2] |
| IC50 | Proliferation (NK-92 cells) | >10,000 nM | [2] |
Table 2: In Vivo Activity and Properties of this compound
| Parameter | Model / Condition | Dose | Effect | Reference |
| STAT1S727 Phosphorylation | C57BL/6 Mice Splenocytes | 10 mg/kg (p.o.) | Reduced by 60% for at least 6 hours | [1] |
| Tumor Growth Inhibition | MV4-11 Xenograft Model | 10 mg/kg | Reduced tumor volume | [10] |
| Anti-Tumor Activity | EMT6 Mammary Carcinoma | 10 mg/kg (p.o., daily) | Lower tumor burden vs. control | [1] |
| Survival | EMT6 Model (with BI-8382) | 10 mg/kg (intermittent) | Increased survival vs. monotherapy | [5] |
| GZMB+ NK Cells | Mouse Splenic NK Cells | 150 nM (44h) | ~4-fold increase in GZMB+ NK cells | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are outlined below.
In Vivo Tumor Xenograft Studies
-
Objective: To assess the anti-tumor efficacy of this compound in vivo.
-
Animal Model: Mice bearing xenografts of human cancer cell lines (e.g., MV-4-11) or syngeneic tumors (e.g., EMT6 mammary carcinoma).[1][10]
-
Drug Formulation & Administration: this compound is prepared for oral gavage (p.o.).[1][7] For a 10 mg/kg dose in neuroblastoma studies, the vehicle used was 0.5% HPMC with 0.1% Tween 80.[7]
-
Dosing Regimen: A common regimen is 10 mg/kg administered once daily.[1][7] Intermittent schedules, such as 5 days on / 5 days off, have also been tested and shown to be effective, potentially by avoiding NK cell hypo-responsiveness.[4][5]
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.[1][7]
-
Endpoint: Studies are terminated when tumors reach a predetermined humane endpoint. Efficacy is evaluated by comparing tumor growth inhibition and median survival between treated and vehicle control groups.[4][7]
In Vitro NK Cell Activity Assays
-
Objective: To measure the effect of this compound on NK cell function.
-
Cell Lines: Human NK-92MI cells or primary NK cells isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs).[1][4]
-
Perforin Secretion Assay:
-
Granzyme B (GZMB) Production Assay:
STAT1 Phosphorylation Analysis
-
Objective: To determine if this compound inhibits CDK8/19-mediated STAT1 phosphorylation.
-
Model: In vivo, C57BL/6 mice are treated with a single oral dose of this compound (e.g., 3 mg/kg or 10 mg/kg).[1][4] In vitro, NK-92MI cells can be used.[6]
-
Sample Collection: Spleens are harvested at various time points (e.g., 6 hours) post-treatment.[1][4]
-
Cell Isolation: NK1.1-positive splenocytes are purified from the harvested spleens.[4]
-
Detection: The levels of phosphorylated STAT1S727 are measured in the purified NK cell lysates, typically by Western Blot or flow cytometry using a phospho-specific antibody.[4]
Conclusion
This compound is a selective CDK8/19 inhibitor with a compelling dual mechanism of action against cancer. Its ability to robustly activate NK cell-mediated tumor surveillance provides a strong rationale for its use in immunotherapy, particularly in combination with agents that promote adaptive immunity, such as anti-PD-1 antibodies.[4][5] Furthermore, its capacity to block transcriptional adaptation in cancer cells highlights its potential in combination therapies designed to overcome resistance to targeted agents like MEK inhibitors.[7][8] The preclinical data strongly support the continued investigation of this compound as a novel anti-cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
BI-1347: A Comprehensive Technical Guide to its CDK8/CDK19 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the selectivity profile of BI-1347, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. This document summarizes key quantitative data, outlines detailed experimental methodologies for cited experiments, and visualizes relevant signaling pathways and experimental workflows.
Introduction to this compound and its Targets: CDK8 and CDK19
This compound is a small molecule inhibitor that has demonstrated significant anti-tumoral activity.[1] It targets CDK8 and CDK19, two kinases that are components of the Mediator complex.[2][3] The Mediator complex is a crucial multiprotein assembly that links gene-specific transcription factors to the RNA Polymerase II (Pol II) machinery, thereby playing a pivotal role in the regulation of gene expression.[2][3]
CDK8 and CDK19, along with MED12 and MED13, form the kinase module of the Mediator complex.[2] This module can reversibly associate with the core Mediator complex to modulate its function.[4] Dysregulation of CDK8 and CDK19 activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[2]
Quantitative Selectivity Profile of this compound
This compound exhibits high potency and remarkable selectivity for CDK8 and CDK19 over a wide range of other kinases. The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: Inhibitory Activity of this compound against Primary Targets
| Target | IC50 (nM) | Assay Type | Reference |
| CDK8 | 1.0 | Biochemical | [2] |
| CDK8/cyclinC | 1 | Biochemical | [4] |
| CDK8 | 1.1 | Cell-free | [5] |
| CDK8 | 1.4 | Biochemical | [6] |
| CDK19 | 1.7 | Biochemical | [6] |
Table 2: Selectivity of this compound against a Panel of Other Kinases
A broad screen of this compound against 326 kinases revealed that only CDK8 and CDK19 were inhibited with IC50 values below 1.0 μM, demonstrating a selectivity ratio of over 300-fold for CDK8/19 compared to other kinases tested.[1] Further testing against a smaller panel of kinases provided the following IC50 values:
| Target | IC50 (nM) | Reference |
| CDK11 | 1.7 | [7] |
| MLCK | 531 | [7] |
| AURKB | 809 | [7] |
| FLT3 | 1360 | [7] |
| ICK | 2390 | [7] |
| STK16 | 3550 | [7] |
This compound showed no significant inhibition of other Cyclin-Dependent Kinases such as CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1]
Table 3: Cellular Activity of this compound
| Assay | Cell Line | EC50 (nM) | Reference |
| Inhibition of pSTAT1 S727 | NK-92 | 3 | [4] |
| Secretion of Perforin | NK-92 | 10 | [4] |
| Inhibition of proliferation | MV-4-11 | 7 | [4] |
Signaling Pathways Involving CDK8/CDK19
CDK8 and CDK19 play a crucial role in signal-induced transcription by phosphorylating various transcription factors and components of the transcriptional machinery. One of the key downstream targets is the Signal Transducer and Activator of Transcription 1 (STAT1).
Caption: A simplified diagram illustrating the role of the CDK8/CDK19-Mediator complex in transcriptional regulation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of this compound on the kinase activity of CDK8 and CDK19.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
The Role of BI-1347 in Modulating the Mediator Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mediator complex is a crucial multi-subunit transcriptional co-regulator in eukaryotes, acting as a bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery.[1][2][3] Its modular structure, consisting of the head, middle, tail, and a dissociable kinase module, allows for intricate regulation of gene expression. The kinase module, comprising Cyclin-Dependent Kinase 8 (CDK8), Cyclin C (CycC), MED12, and MED13, plays a pivotal role in this regulatory function.[4][5] Dysregulation of the Mediator complex, particularly the activity of its kinase module, has been implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention.[5][6]
BI-1347 has emerged as a potent and highly selective small molecule inhibitor of CDK8 and its close paralog, CDK19, the catalytic subunits of the Mediator kinase module.[5][6] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in modulating the Mediator complex. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's utility as a chemical probe and potential therapeutic agent.
The Mediator Complex and the Role of the Kinase Module
The Mediator complex functions as a central hub for integrating various signaling pathways to control gene transcription. The kinase module, through the enzymatic activity of CDK8 or CDK19, can phosphorylate various substrates, including transcription factors, Mediator subunits themselves, and the C-terminal domain (CTD) of RNA polymerase II.[7][8] This phosphorylation can have both positive and negative effects on transcription, depending on the cellular context and the specific gene locus.[9][10] The association and dissociation of the kinase module from the core Mediator complex is a dynamic process that influences the transcriptional output.[4][10]
This compound: A Potent and Selective CDK8/19 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency against both CDK8 and its paralog CDK19.[11][12] Its selectivity makes it a valuable tool for dissecting the specific functions of the Mediator kinase module in various biological processes.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| CDK8 | 1 | Biochemical Assay | [6] |
| CDK8 | 1.1 | Cell-free assay | [11] |
| CDK8 | 1.4 | - | [12] |
| CDK19 | 1.7 | - | [12] |
| CDK11 | 1.7 | Biochemical Assay | |
| MLCK | 531 | Biochemical Assay | [13] |
| AURKB | 809 | Biochemical Assay | [13] |
| FLT3 | 1360 | Biochemical Assay | [13] |
| ICK | 2390 | Biochemical Assay | [13] |
| STK16 | 3550 | Biochemical Assay | [13] |
Table 2: Cellular Activity of this compound
| Cell Line | Parameter | Value (nM) | Assay Type | Reference |
| NK-92 | EC50 (Perforin Secretion) | 10 | Perforin Release Assay | [5] |
| MV-4-11b | IC50 (Inhibition of proliferation) | 7 | Cell Viability Assay | [5] |
| NK-92 | IC50 (Inhibition of proliferation) | >10,000 | Cell Viability Assay | [5] |
| NK92MI | EC50 (Perforin Secretion) | 7.2 | Perforin Release Assay | [11] |
Table 3: In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| Mouse Xenograft | MV-4-11 | 10 mg/kg | Tumor volume reduction | [12] |
| Mouse Xenograft | Melanoma and Breast Cancer | - | Increased response rate and survival | [2] |
| Syngeneic Melanoma Model (B16-F10-luc2) | Melanoma | 10 mg/kg (oral, daily) | Reduced STAT1 S727 phosphorylation, tumor growth inhibition | [14] |
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the kinase activity of CDK8 and CDK19 within the Mediator complex. This inhibition prevents the phosphorylation of downstream targets, thereby modulating gene expression programs controlled by the Mediator kinase module. One of the key downstream effects of CDK8/19 inhibition by this compound is the suppression of STAT1 S727 phosphorylation.[2][14] This leads to enhanced activity of Natural Killer (NK) cells, promoting their tumor surveillance and cytotoxicity.[2][5][14]
The following diagram illustrates the signaling pathway modulated by this compound.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. rcsb.org [rcsb.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
- 7. OUH - Protocols [ous-research.no]
- 8. The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. opnme.com [opnme.com]
- 14. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
The Selective CDK8/19 Inhibitor BI-1347: A Technical Guide to its Impact on STAT1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1347 is a potent and selective, orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog CDK19, with an IC50 of 1.1 nM for CDK8.[1][2][3] As components of the Mediator complex, CDK8 and CDK19 are crucial regulators of transcription.[2][3] Notably, CDK8 has been identified as a key kinase responsible for the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) on serine 727 (S727).[4] This phosphorylation event is a critical step in the transcriptional activation of STAT1 in response to stimuli such as interferons.[4][5] By inhibiting CDK8/19, this compound effectively suppresses STAT1 S727 phosphorylation, leading to downstream functional effects, particularly the enhancement of Natural Killer (NK) cell-mediated anti-tumor activity.[6] This technical guide provides an in-depth overview of this compound, its mechanism of action on the STAT1 signaling pathway, quantitative data on its activity, and detailed experimental protocols for studying its effects.
Mechanism of Action: Inhibition of STAT1 S727 Phosphorylation
The canonical signaling pathway initiated by interferons (e.g., IFN-γ) involves the activation of Janus kinases (JAKs), which then phosphorylate STAT1 on tyrosine 701 (Y701). This leads to STAT1 dimerization, nuclear translocation, and binding to DNA. For maximal transcriptional activation, a subsequent phosphorylation event on serine 727 within the STAT1 transactivation domain is required.[5] The nuclear kinase CDK8, a subunit of the Mediator complex, has been identified as the kinase that phosphorylates STAT1 at S727.[4][5]
This compound, by selectively inhibiting CDK8 and CDK19, directly interferes with this crucial secondary phosphorylation step. This suppression of STAT1 S727 phosphorylation has been shown to enhance the cytolytic activity of NK cells, augmenting the production of perforin and granzyme B.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound and its effect on STAT1 phosphorylation and downstream cellular functions.
| Parameter | Value | Cell Line / System | Comments | Reference(s) |
| CDK8 IC50 | 1.1 nM | Biochemical Assay | Potent and selective inhibition of the primary target. | [1] |
| STAT1 S727 Phosphorylation Inhibition (in vivo) | 60% reduction | Mouse model (EMT6 mammary carcinoma) | Oral gavage of 10 mg/kg this compound. Effect observed for at least 6 hours. | [1] |
| Perforin Secretion EC50 | 7.2 nM | Human NK-92MI cells | A downstream functional consequence of inhibiting STAT1 phosphorylation. | [1] |
| Granzyme B Production | ~4-fold increase | Mouse splenic NK cells | Treatment with 150 nM this compound for 44 hours. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT1 signaling pathway and a typical experimental workflow to assess the impact of this compound.
Caption: STAT1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of STAT1 phosphorylation.
Experimental Protocols
Western Blot Analysis of this compound Effect on STAT1 S727 Phosphorylation
This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on IFN-γ-induced STAT1 S727 phosphorylation in a relevant cell line (e.g., human NK-92MI or THP-1 monocytic cells).
Materials:
-
Cell Line: Human NK-92MI or THP-1 cells.
-
Reagents:
-
This compound (and a vehicle control, e.g., DMSO).
-
Recombinant Human IFN-γ.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
4x Laemmli sample buffer.
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-STAT1 (Ser727).
-
Primary Antibody: Mouse or Rabbit anti-total STAT1.
-
Primary Antibody: Mouse anti-β-actin (as a loading control).
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG.
-
-
Equipment:
-
Cell culture incubator, flasks, and plates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Wet or semi-dry protein transfer system.
-
PVDF membranes.
-
Western blot imaging system.
-
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours in a cell culture incubator. Include a vehicle-only control.
-
Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 30-60 minutes to induce STAT1 phosphorylation.
-
-
Protein Extraction and Quantification:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples for loading by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for total STAT1 and loading control):
-
To normalize the phospho-STAT1 signal, the membrane can be stripped of the first set of antibodies and re-probed for total STAT1 and a loading control (e.g., β-actin).
-
Incubate the membrane in a stripping buffer, wash thoroughly, and then repeat the immunodetection steps starting from the blocking procedure with the primary antibodies for total STAT1 and β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the ratio of phospho-STAT1 to total STAT1 for each condition.
-
Normalize these ratios to the IFN-γ stimulated, vehicle-treated control to determine the percent inhibition of STAT1 phosphorylation by this compound at each concentration.
-
Conclusion
This compound is a valuable tool for investigating the roles of CDK8 and CDK19 in transcriptional regulation and immune cell function. Its potent and selective inhibition of CDK8/19 leads to a measurable decrease in STAT1 S727 phosphorylation, a key event in interferon-mediated signaling. This guide provides the foundational knowledge and methodologies for researchers to effectively study the impact of this compound on the STAT1 pathway, thereby facilitating further exploration of its therapeutic potential in oncology and other disease areas.
References
- 1. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional responses to IFN-γ require Mediator kinase-dependent pause release and mechanistically distinct functions of CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. academic.oup.com [academic.oup.com]
- 5. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the discovery and development of BI-1347
An In-depth Technical Guide to BI-1347: A Selective CDK8/CDK19 Inhibitor
This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19. Developed by Boehringer Ingelheim, this compound serves as a high-quality chemical probe for investigating the roles of the CDK8/Mediator complex in transcription, oncology, and immunology.
Introduction to this compound
This compound is a small molecule inhibitor designed for high potency and selectivity against the kinase activity of CDK8 and CDK19.[1][2][3] These kinases are key components of the Mediator complex, a crucial multiprotein assembly that links gene-specific transcription factors to the RNA Polymerase II machinery, thereby regulating gene expression.[1][3] Dysregulation of CDK8 has been implicated in various cancers, including those of the colon and pancreas, making it a compelling target for therapeutic intervention.[1][3] this compound's favorable drug metabolism and pharmacokinetic (DMPK) profile makes it suitable for both in vitro and in vivo studies to explore CDK8/19 biology.[1][3]
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of CDK8 and CDK19. This inhibition prevents the phosphorylation of downstream substrates, most notably leading to a reduction in the phosphorylation of STAT1 at the Ser727 residue.[4][5] A primary consequence of this mechanism is the enhancement of the innate immune response against tumors. Specifically, CDK8/19 inhibition has been shown to boost the cytotoxic functions of Natural Killer (NK) cells by increasing their production of key effector proteins such as perforin and granzyme B.[4][6] This augmentation of NK cell activity promotes tumor surveillance and cytotoxicity.[1]
Quantitative Data Summary
The preclinical profile of this compound is characterized by high potency, selectivity, and suitability for in vivo application.
Table 1: In Vitro Biological Activity of this compound
| Parameter | Assay System | Value | Reference |
|---|---|---|---|
| CDK8 Inhibition | Cell-free kinase assay | IC₅₀ = 1.0 - 1.1 nM | [1][4][7] |
| CDK19 Inhibition | Cell-free kinase assay | IC₅₀ = 1.7 nM | [2] |
| Cell Proliferation | MV-4-11 leukemia cells | IC₅₀ = 7 nM | [3] |
| NK Cell Activity | Perforin secretion in NK-92 cells | EC₅₀ = 7.2 nM | [3][4] |
| Selectivity | Panel of 318 other kinases | No significant inhibition at 1 µM |[2] |
Table 2: In Vitro DMPK and Physicochemical Properties of this compound
| Parameter | Assay System | Value | Reference |
|---|---|---|---|
| Aqueous Solubility | FaSSIF / FeSSIF | 11 / 280 µg/mL | [3] |
| Cell Permeability | Caco-2 (A to B) | 95 x 10⁻⁶ cm/s | [3] |
| Efflux Ratio | Caco-2 | 1.1 | [3] |
| Metabolic Stability | Human Hepatocyte Clearance | 17% of liver blood flow | [3] |
| Plasma Protein Binding | Human Plasma | 98% |[3] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Schedule | Key Outcome | Reference |
|---|---|---|---|
| MV-4-11 Xenograft | 10 mg/kg, p.o., daily | Reduced tumor volume | [2] |
| B16-F10-luc2 Melanoma | 10 mg/kg, p.o., daily | Reduced STAT1S727 phosphorylation by 60%; Tumor growth inhibition of 94% (day 23) | [5] |
| EMT6 Breast Cancer | 10 mg/kg, p.o., intermittent | Increased median survival, synergistic effect with SMAC mimetic BI-8382 |[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize this compound.
CDK8/Cyclin C Kinase Inhibition Assay (Biochemical)
This protocol describes a typical luminescence-based assay to determine the IC₅₀ of a test compound against CDK8.
-
Reagents & Materials : Recombinant human CDK8/Cyclin C enzyme, appropriate peptide substrate, ATP, kinase buffer, ADP-Glo™ Luminescence Assay Kit, test compound (this compound), and a negative control compound (e.g., BI-1374).
-
Compound Preparation : Serially dilute this compound in DMSO to create a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
Kinase Reaction : In a 384-well plate, add 5 µL of kinase buffer containing the CDK8/Cyclin C enzyme and the peptide substrate. Add 50 nL of the serially diluted compound.
-
Initiation : Initiate the reaction by adding 5 µL of ATP solution at a concentration equivalent to the Kₘ for ATP. Incubate for 1 hour at room temperature.
-
Detection : Stop the kinase reaction and measure the amount of ADP generated by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation : Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and trigger a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition : Measure luminescence using a plate reader. The signal is inversely correlated with kinase activity.
-
Analysis : Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Proliferation Assay (MV-4-11)
This protocol outlines the measurement of anti-proliferative effects using a leukemia cell line.
-
Cell Culture : Culture MV-4-11 acute myeloid leukemia cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
-
Plating : Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach or acclimate for 24 hours.
-
Compound Treatment : Treat cells with a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) for 72 hours. Include a DMSO vehicle control.
-
Viability Assessment : Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.
-
Data Acquisition : After a 10-minute incubation, measure luminescence with a plate reader.
-
Analysis : Normalize the results to the DMSO-treated control wells and plot cell viability against compound concentration to calculate the IC₅₀.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model : Use immunodeficient mice (e.g., NOD/SCID) for human cell line xenografts (like MV-4-11) or syngeneic models (e.g., C57BL/6 mice for B16-F10 melanoma) for immunotherapy studies.
-
Tumor Implantation : Subcutaneously implant 5x10⁶ tumor cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization : Monitor tumor growth using caliper measurements. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 per group).
-
Compound Formulation & Dosing : Formulate this compound in a suitable vehicle (e.g., 0.5% Natrosol) for oral gavage. Administer the compound at the specified dose (e.g., 10 mg/kg) according to the desired schedule (e.g., once daily). The control group receives the vehicle only.
-
Monitoring : Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 30 days). Efficacy is determined by calculating the Tumor Growth Inhibition (TGI).
-
Pharmacodynamic Analysis : At specified time points post-dose, tumor or surrogate tissues can be collected to analyze biomarkers, such as the level of pSTAT1S727, by Western blot or immunohistochemistry.
Conclusion
This compound is a highly potent, selective, and well-characterized inhibitor of CDK8 and CDK19. Its demonstrated activity in both in vitro and in vivo cancer models, particularly through the modulation of NK cell function, establishes it as an invaluable tool for researchers. The data and protocols presented herein underscore its utility as a chemical probe to further elucidate the therapeutic potential of targeting the CDK8/Mediator complex in oncology and immuno-oncology.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide to BI-1347: A Potent and Selective CDK8/19 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key preclinical data for BI-1347, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. All quantitative data is presented in structured tables for clarity, and detailed methodologies for cited experiments are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.
Core Properties of this compound
This compound is a small molecule inhibitor with high potency against CDK8, exhibiting an IC50 of 1 nM.[1][2] It is an orally active compound suitable for both in vitro and in vivo studies.[3]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀N₄O | [4] |
| Molecular Weight | 356.42 g/mol | [4] |
| CAS Number | 2163056-91-3 | [4] |
| Mechanism of Action | ATP-competitive inhibitor of CDK8 and CDK19 | [5] |
In Vitro Activity and Physicochemical Properties
This compound demonstrates potent inhibition of CDK8/cyclin C with an IC50 of 1 nM.[6] Its cellular activity is highlighted by the inhibition of STAT1 phosphorylation in NK-92 cells and the induction of perforin secretion.[6] The compound exhibits favorable physicochemical and in vitro DMPK (Drug Metabolism and Pharmacokinetics) properties, suggesting good potential for further development.
| Parameter | Value | Reference |
| CDK8/cyclinC Inhibition (IC₅₀) | 1 nM | [6] |
| Inhibition of pSTAT S727 in NK-92 cells (IC₅₀) | 3 nM | [6] |
| Secretion of Perforin in NK-92 cells (EC₅₀) | 10 nM | [2][6] |
| Inhibition of proliferation in MV-4-11b cells (IC₅₀) | 7 nM | [2][6] |
| Inhibition of proliferation in NK-92 cells (IC₅₀) | >10,000 nM | [2][6] |
| Solubility FaSSIF / FeSSIF | 11 / 280 µg/mL | [2][6] |
| Caco-2 permeability AB @ pH 7.4 | 95 x 10⁻⁶ cm/s | [2][6] |
| Caco-2 efflux ratio | 1.1 | [2][6] |
| Human hepatocyte clearance | 17 % QH | [2][6] |
| Plasma Protein Binding (Human) | 98% | [2][6] |
In Vivo Pharmacology and Efficacy
This compound has demonstrated anti-tumor activity in various preclinical models. In a B16-F10-luc2 syngeneic melanoma model, oral administration of this compound at 10 mg/kg resulted in a 60% reduction in STAT1S727 phosphorylation for at least 6 hours and was well-tolerated.[3] Treatment with this compound has been shown to increase the response rate and survival of mice with melanoma and breast cancer xenografts.[7] Furthermore, this compound has been investigated in combination with other anti-cancer agents, such as SMAC mimetics (e.g., BI-8382), where an intermittent dosing schedule of this compound enhanced the anti-tumor efficacy.[7]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting CDK8 and CDK19, which are key components of the Mediator complex.[1][2] The Mediator complex acts as a bridge between transcription factors and RNA polymerase II, thereby regulating gene expression.[1][2] In the context of natural killer (NK) cells, CDK8 has been shown to phosphorylate STAT1 at serine 727 (S727), which is associated with decreased NK cell activity.[7] By inhibiting CDK8, this compound prevents the phosphorylation of STAT1 at S727, leading to an increase in the production of cytotoxic molecules like perforin and granzyme B, and ultimately enhancing NK cell-mediated tumor cell lysis.[7]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. opnme.com [opnme.com]
- 7. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-1347: A Potent and Selective Chemical Probe for CDK8/19 Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) and its close homolog, CDK19, have emerged as critical regulators of gene transcription through their association with the Mediator complex. This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. The kinase activity of the CDK8/19 submodule within the Mediator complex plays a pivotal role in various signaling pathways implicated in cancer and other diseases. BI-1347 is a highly potent and selective small molecule inhibitor of CDK8 and CDK19, making it an invaluable tool for elucidating the biological functions of these kinases and exploring their therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, selectivity profile, and detailed protocols for its use in key experimental assays.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| CDK8 IC50 | 1 nM | Cell-free assay | [1][2][3] |
| 1.1 nM | Cell-free assay | [4][5] | |
| 1.4 nM | Cell-free assay | [6] | |
| 1.8 nM | Cell-free assay | [7] | |
| CDK19 IC50 | 1.7 nM | Cell-free assay | [6] |
| CDK8 Kd | 0.77 nM | Biochemical assay | [8] |
| Inhibition of pSTAT1 (S727) IC50 | 3 nM | NK-92 cells | |
| Inhibition of proliferation IC50 | 7 nM | MV-4-11b cells | [1] |
| Secretion of Perforin EC50 | 10 nM | NK-92 cells | [1] |
| 7.2 nM | NK92MI cells | [4] |
Selectivity Profile of this compound
This compound exhibits exceptional selectivity for CDK8 and CDK19 over a wide range of other kinases. In a panel of 326 kinases, CDK19 was the only other kinase inhibited with an IC50 value below 1.0 µM.[7] A selectivity ratio of over 300-fold was observed for all other kinases tested.[7]
| Kinase | IC50 (nM) |
| CDK8 | 1.5 |
| CDK11 | 1.7 |
| MLCK | 531 |
| AURKB | 809 |
| FLT3 | 1360 |
| ICK | 2390 |
| STK16 | 3550 |
Data from an Invitrogen kinase panel screened at 10 µM.
Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration |
| Clearance | 14% of liver blood flow (QH) | Intravenous (i.v.) |
| Bioavailability (F) | Excellent | Oral (p.o.) |
After a 25 mg/kg oral dose, the plasma concentration of this compound at 24 hours was approximately 100-fold higher than its CDK8 IC50.[7]
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from a general luminescence-based kinase assay and can be used to determine the IC50 of this compound for CDK8/19.
Materials:
-
Recombinant human CDK8/Cyclin C or CDK19/Cyclin C complex
-
Kinase substrate (e.g., a peptide with a CDK8/19 phosphorylation motif)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the CDK8/Cyclin C or CDK19/Cyclin C enzyme to each well.
-
Add the kinase substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to CDK8/19 in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11)
-
This compound
-
DMSO
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells and wash with ice-cold PBS containing inhibitors.
-
Resuspend the cell pellets in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble CDK8 or CDK19 in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blotting for Phospho-STAT1 (Ser727)
This protocol is for detecting the inhibition of STAT1 phosphorylation at serine 727 by this compound.
Materials:
-
Cancer cell line (e.g., NK-92)
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Equipment for Western blotting
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT1 (Ser727) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total STAT1 antibody for loading control.
In Vivo Xenograft Study
This is a general protocol for assessing the anti-tumor efficacy of this compound in a murine xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Cancer cell line (e.g., MV-4-11 for AML or B16-F10 for melanoma)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% Natrosol)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or intravenously inject the cancer cells into the mice.
-
Allow the tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at a specified dose and schedule (e.g., 10 mg/kg, once daily).[4][7] Administer the vehicle to the control group.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blotting for pSTAT1).
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound is a powerful and selective chemical probe for investigating the roles of CDK8 and CDK19 in health and disease. Its high potency, excellent selectivity, and suitability for both in vitro and in vivo studies make it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in dissecting the complex biology of the Mediator complex and exploring the therapeutic potential of CDK8/19 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mediator kinase module: an interface between cell signaling and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
The Therapeutic Potential of BI-1347 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical data supporting the therapeutic potential of BI-1347, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19), in the field of oncology. This document details the mechanism of action, quantitative efficacy data, and key experimental methodologies to facilitate further research and development.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the CDK8 and CDK19 kinase subunits of the Mediator complex, a crucial component of the transcriptional machinery. In the context of oncology, a primary mechanism of action for this compound is the enhancement of anti-tumor immunity, particularly through the modulation of Natural Killer (NK) cell activity.
CDK8 and its close homolog CDK19 have been identified as negative regulators of NK cell function. They phosphorylate the Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727), a post-translational modification that suppresses the expression of cytotoxic effector molecules. By inhibiting CDK8/19, this compound prevents the phosphorylation of STAT1 at S727. This leads to an increased production of perforin and granzyme B, essential for NK cell-mediated cytotoxicity against tumor cells.[1][2] This targeted inhibition ultimately enhances the innate immune system's ability to recognize and eliminate cancerous cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Cell Line/System | Result | Reference |
| CDK8/cyclinC Inhibition (IC50) | Biochemical Kinase Assay | Recombinant Human CDK8/CycC | 1 nM | [3] |
| pSTAT1 S727 Inhibition (IC50) | Cellular Assay | NK-92 Cells | 3 nM | [3] |
| Perforin Secretion (EC50) | Cellular Assay | NK-92MI Cells | 10 nM | [3] |
| Cell Proliferation Inhibition (IC50) | Proliferation Assay | MV-4-11 (AML) | 7 nM | [3] |
| Cell Proliferation Inhibition (IC50) | Proliferation Assay | NK-92 Cells | >10,000 nM | [3] |
Table 2: In Vivo Efficacy of this compound in a Murine Breast Cancer Model (EMT6)
| Treatment Group | Dosing Schedule | Median Survival (days) | Reference |
| Control | - | 22 | [1] |
| This compound (10 mg/kg) | Daily | 22.5 | [1] |
| This compound (10 mg/kg) | 5 days on / 5 days off | 26 | [1] |
| SMAC Mimetic (BI-8382) | Daily | 32 | [1] |
| This compound + SMAC Mimetic | Intermittent this compound | Increased survival vs. monotherapy | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits CDK8/19, preventing STAT1 S727 phosphorylation and boosting NK cell cytotoxicity.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from publicly available information and should be adapted as necessary for specific experimental conditions.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the binding of this compound to its target kinase.
Materials:
-
Recombinant CDK8/CycC enzyme
-
Eu-anti-tag antibody
-
Kinase tracer
-
This compound (serially diluted)
-
Assay buffer
-
384-well microplate
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a 3x solution of the CDK8 enzyme and Eu-anti-tag antibody in assay buffer.
-
Prepare a 3x solution of the kinase tracer in assay buffer.
-
Add 5 µL of the 3x serially diluted this compound to the wells of the 384-well plate.
-
Add 5 µL of the 3x kinase/antibody mixture to each well.
-
Add 5 µL of the 3x tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
STAT1 Phosphorylation Assay (Cellular)
This assay quantifies the inhibition of STAT1 S727 phosphorylation in a cellular context.
Materials:
-
NK-92 cell line
-
Complete cell culture medium
-
This compound (serially diluted)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-STAT1 (S727) and anti-total-STAT1
-
Secondary antibodies (e.g., HRP-conjugated)
-
Western blot or ELISA reagents and equipment
Procedure (Western Blot):
-
Seed NK-92 cells in appropriate culture vessels and allow them to adhere or stabilize.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT1 (S727) and total STAT1.
-
Incubate with appropriate secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
Quantify band intensity and normalize the phospho-STAT1 signal to the total STAT1 signal to determine the extent of inhibition.
NK Cell-Mediated Cytotoxicity Assay (Flow Cytometry)
This assay measures the ability of NK cells, treated with this compound, to lyse target tumor cells.
Materials:
-
Effector cells: Human NK cells (e.g., from PBMC isolation or NK-92 cell line)
-
Target cells: A tumor cell line susceptible to NK cell lysis (e.g., K562)
-
This compound
-
Fluorescent dye for target cell labeling (e.g., CFSE)
-
Viability dye for dead cell identification (e.g., 7-AAD or Propidium Iodide)
-
Flow cytometer
Procedure:
-
Culture and expand NK cells, treating them with this compound or vehicle control for a specified period.
-
Label the target tumor cells with a fluorescent dye (e.g., CFSE) according to the manufacturer's protocol.
-
Co-culture the treated NK cells (effector cells) with the labeled tumor cells (target cells) at various effector-to-target (E:T) ratios.
-
Incubate the co-culture for a standard period (e.g., 4 hours) at 37°C.
-
Add a viability dye to the cell suspension to stain dead cells.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the target cell population (CFSE-positive) and quantifying the percentage of dead cells (viability dye-positive) within that gate.
-
Calculate the percentage of specific lysis for each E:T ratio.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Tumor cells (e.g., EMT6 murine breast cancer cells)
-
This compound formulated for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously or orthotopically into the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound according to the desired dosing schedule (e.g., daily or intermittent).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Analyze the data to determine tumor growth inhibition and any survival benefit.
Conclusion
This compound demonstrates significant therapeutic potential in oncology through its novel mechanism of enhancing innate anti-tumor immunity. Its potent and selective inhibition of CDK8/19 leads to increased NK cell cytotoxicity, which has been validated in both in vitro and in vivo preclinical models. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of this compound as a standalone or combination therapy in various cancer indications.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assessment of BI-1347
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro efficacy of BI-1347, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), on the viability of cancer cells. The provided methodologies and data are intended to guide researchers in their studies of this compound's anti-proliferative effects.
Introduction
This compound is a small molecule inhibitor targeting CDK8, a key regulator of transcription.[1][2] CDK8 is a component of the Mediator complex, which plays a crucial role in gene expression by linking transcription factors to the RNA polymerase II machinery.[2][3] Dysregulation of CDK8 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound has demonstrated potent enzymatic inhibition of CDK8 with an IC50 of approximately 1.1 nM.[1] This document outlines a detailed protocol for assessing the impact of this compound on cancer cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Presentation: Anti-proliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. These values represent the concentration of the compound required to inhibit cell proliferation by 50% under the specified assay conditions. For comparative purposes, the IC50 of the negative control compound, BI-1374, against the CDK8 enzyme is also included.[2]
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Negative Control (BI-1374) CDK8 IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | 4 days | 32.94 | 671 |
| MDA-MB-468 | Breast Adenocarcinoma | 4 days | 28.82 | 671 |
| MV-4-11 | Acute Myeloid Leukemia | Not Specified | 0.007 | 671 |
| MDA-MB-231 | Breast Adenocarcinoma | 4 days | Not Specified | 671 |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of this compound in cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[4][5]
Materials:
-
This compound compound
-
BI-1374 (negative control)
-
Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)
-
Complete cell culture medium (specific to the cell line)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well microplates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture cancer cells in appropriate complete medium until they reach 70-80% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to a seeding density of 5,000 - 10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO) and a negative control (BI-1374) at the same dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[5][6]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[5]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5][6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the in vitro cell viability assay protocol.
Caption: Workflow for this compound cell viability assay.
CDK8 Signaling Pathway
This diagram depicts the simplified signaling pathway involving CDK8 and its role in gene transcription, which is inhibited by this compound. CDK8 is part of the Mediator complex and influences the Wnt/β-catenin and STAT signaling pathways.[7][8]
Caption: this compound inhibits CDK8-mediated transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. scribd.com [scribd.com]
- 7. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring BI-1347-Mediated Inhibition of STAT1 Ser727 Phosphorylation via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for assessing the pharmacological activity of BI-1347, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] CDK8 is a key kinase that phosphorylates the Signal Transducer and Activator of Transcription 1 (STAT1) at the serine 727 (S727) residue, a post-translational modification crucial for modulating STAT1's transcriptional activity.[2][3][4][5] This protocol details a Western blot-based immunoassay to quantitatively measure the inhibition of STAT1 S727 phosphorylation in cultured cells following treatment with this compound. The procedure includes cell culture, treatment with an agonist (Interferon-gamma) to induce phosphorylation, cell lysis, protein quantification, immunoblotting for phosphorylated STAT1 (pSTAT1 S727), and subsequent re-probing for total STAT1 to ensure accurate normalization and data interpretation.
Background: The CDK8-STAT1 Signaling Axis
STAT1 is a critical transcription factor in the Janus kinase (JAK)-STAT signaling pathway, which is essential for cellular responses to cytokines like interferons (IFN). Upon IFN-γ stimulation, receptor-associated JAKs phosphorylate STAT1 at tyrosine 701 (Y701), leading to dimerization, nuclear translocation, and DNA binding.[6] For maximal transcriptional activation, a second phosphorylation event is often required at serine 727 (S727) within the transactivation domain.[6][7]
The kinase responsible for this critical S727 phosphorylation is CDK8, a component of the Mediator complex.[2][3][4] By phosphorylating STAT1 at S727, CDK8 can positively or negatively regulate the expression of a subset of IFN-γ-responsive genes.[2][4] The compound this compound selectively inhibits CDK8/19, thereby preventing the phosphorylation of STAT1 at S727 and altering the downstream gene expression profile. This application note provides a robust method to directly measure this inhibitory effect.
Caption: IFN-γ/STAT1 signaling pathway showing CDK8-mediated S727 phosphorylation and its inhibition by this compound.
Materials and Reagents
-
Cell Line: Human or murine cell line responsive to IFN-γ (e.g., HeLa, A549, RAW 264.7).
-
Reagents:
-
This compound (and vehicle control, e.g., DMSO)
-
Recombinant Human or Murine IFN-γ
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (e.g., sodium orthovanadate, sodium fluoride)[10]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
β-mercaptoethanol
-
Precast 4-20% or 10% Tris-Glycine Gels
-
Tris-Glycine-SDS Running Buffer
-
PVDF membrane (0.45 µm)
-
Methanol
-
Transfer Buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in TBST
-
Primary Antibody: Rabbit anti-pSTAT1 (S727) (e.g., Cell Signaling Technology #9177, typical dilution 1:1000)[11][12]
-
Primary Antibody: Rabbit anti-STAT1 (e.g., Cell Signaling Technology #9172, typical dilution 1:1000)[13][14]
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
-
Modified RIPA Buffer Recipe (50 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
Add protease and phosphatase inhibitors fresh before use.
-
-
Mild Stripping Buffer Recipe (1 L): [15]
-
15 g Glycine
-
1 g SDS
-
10 mL Tween-20
-
Adjust pH to 2.2 with HCl
-
Add ultrapure water to 1 L
-
Experimental Protocol
Caption: Western blot workflow for analyzing pSTAT1 (S727) levels after this compound treatment.
Cell Culture and Treatment
-
Plate Cells: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starve (Optional): Once cells are ~70% confluent, you may reduce serum concentration (e.g., to 0.5% FBS) for 12-16 hours to lower basal kinase activity.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 1 nM - 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Add IFN-γ to the media at a pre-optimized concentration (e.g., 10-100 ng/mL) and incubate for a predetermined time (e.g., 30-60 minutes) to induce STAT1 S727 phosphorylation.[17] Ensure one well is left unstimulated (vehicle only) as a negative control.
Cell Lysis and Protein Quantification
-
Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold modified RIPA buffer (with freshly added inhibitors) to each well.
-
Harvest: Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate & Clarify: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (cleared lysate) to a new tube, avoiding the pellet.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.[18][19]
SDS-PAGE and Western Transfer
-
Sample Preparation: Normalize all samples with lysis buffer to the lowest concentration. Add 4X Laemmli buffer to a final concentration of 1X and add β-mercaptoethanol.
-
Denature: Boil samples at 95-100°C for 5-10 minutes.
-
Load Gel: Load 20-30 µg of total protein per lane into a polyacrylamide gel. Include a molecular weight marker.
-
Electrophoresis: Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane according to standard protocols. A wet transfer is recommended for quantitative accuracy.
Immunoblotting and Detection
-
Block: Block the membrane in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody (pSTAT1): Incubate the membrane with anti-pSTAT1 (S727) antibody diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle agitation.[11][12][20]
-
Wash: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash: Wash the membrane 3 times for 10 minutes each with TBST.
-
Detect: Apply ECL substrate and capture the chemiluminescent signal using a digital imager or X-ray film.
Membrane Stripping and Re-probing
-
Wash: After imaging, wash the membrane thoroughly in TBST.
-
Strip: Incubate the membrane in Mild Stripping Buffer for 10-15 minutes at room temperature.[15][16]
-
Wash: Wash the membrane extensively (e.g., 4-5 times for 5 minutes each) in TBST to remove all traces of stripping buffer.
-
Re-block: Block the membrane again in 5% BSA/TBST for 1 hour.
-
Primary Antibody (Total STAT1): Incubate with anti-total-STAT1 antibody (1:1000 dilution) overnight at 4°C.
-
Repeat: Repeat the wash, secondary antibody, and detection steps as described in section 4.4.
Data Presentation and Analysis
Quantitative analysis should be performed using densitometry software (e.g., ImageJ). The signal intensity of the pSTAT1 (S727) band should be normalized to the signal intensity of the corresponding total STAT1 band. This ratio corrects for any variations in protein loading. The final data can be presented as a percentage of the stimulated control (IFN-γ + Vehicle).
Table 1: Densitometry Analysis of pSTAT1 (S727) Inhibition by this compound
| Treatment Group | pSTAT1 (S727) Signal (Arbitrary Units) | Total STAT1 Signal (Arbitrary Units) | Normalized Ratio (pSTAT1 / Total STAT1) | % of Stimulated Control |
| Unstimulated Control | 500 | 40,000 | 0.0125 | 1.25% |
| IFN-γ + Vehicle | 100,000 | 41,000 | 2.4390 | 100% |
| IFN-γ + this compound (10 nM) | 55,000 | 40,500 | 1.3580 | 55.68% |
| IFN-γ + this compound (100 nM) | 12,000 | 40,800 | 0.2941 | 12.06% |
| IFN-γ + this compound (1 µM) | 2,100 | 41,200 | 0.0510 | 2.09% |
Note: Data presented are for illustrative purposes only.
Troubleshooting
-
No/Weak pSTAT1 Signal:
-
Confirm IFN-γ is active and used at an optimal concentration/time.
-
Ensure phosphatase inhibitors were added fresh to the lysis buffer.
-
Use BSA for blocking and antibody dilutions, as milk can interfere with phospho-antibody binding.
-
-
High Background:
-
Increase the number and duration of TBST washes.
-
Ensure the blocking step is sufficient (at least 1 hour).
-
Use a fresh dilution of the secondary antibody.
-
-
Incomplete Stripping:
-
Before re-probing, incubate the stripped membrane with ECL to check for any residual signal. If signal persists, increase stripping time or use a harsher stripping buffer.
-
-
Multiple Bands:
-
STAT1 exists as two isoforms, STAT1α (91 kDa) and STAT1β (84 kDa).[13] Ensure your antibody detects the expected isoform(s). Consult the antibody datasheet.
-
References
- 1. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Adenosine blocks IFN-gamma-induced phosphorylation of STAT1 on serine 727 to reduce macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine Blocks IFN-γ-Induced Phosphorylation of STAT1 on Serine 727 to Reduce Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 9. www2.nau.edu [www2.nau.edu]
- 10. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 11. Phospho-Stat1 (Ser727) Antibody (#9177) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Stat1 Antibody (#9172) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Stat1 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. abcam.com [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Stat1 combines signals derived from IFN‐γ and LPS receptors during macrophage activation | The EMBO Journal [link.springer.com]
- 18. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Phospho-STAT1 (Ser727) antibody (28977-1-AP) | Proteintech [ptglab.com]
Preparing a BI-1347 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of BI-1347, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19), using dimethyl sulfoxide (DMSO) as the solvent.[1][2][3] Included are key physicochemical properties of this compound, a summary of its mechanism of action, and recommendations for storage and handling. This guide is intended to ensure accurate and reproducible experimental results when utilizing this compound in various research applications.
Introduction
This compound is a small molecule inhibitor with high potency and selectivity for CDK8 and its close paralog CDK19, with a reported IC50 of approximately 1.1 nM for CDK8.[2][3][4][5][6] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription by linking transcription factors to the RNA polymerase II machinery.[2][3] Inhibition of CDK8/19 by this compound has been shown to modulate the phosphorylation of downstream targets such as STAT1 at serine 727, leading to enhanced anti-tumor activity, particularly by augmenting the cytotoxic function of Natural Killer (NK) cells.[7][8] Given its therapeutic potential in oncology, precise and consistent preparation of this compound solutions is paramount for in vitro and in vivo studies.[2][3]
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in the table below. It is important to note the variability in reported solubility values for this compound in DMSO. This may be attributed to factors such as the purity of the compound, the grade and water content of the DMSO, and the use of physical methods like sonication to aid dissolution.[4][5] Researchers should consider these factors when preparing their stock solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₀N₄O | [1][4][5] |
| Molecular Weight | 356.42 g/mol | [4][5] |
| CAS Number | 2163056-91-3 | [1][5] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| IC₅₀ (CDK8) | 1.1 nM | [2][4][5][6] |
| IC₅₀ (CDK19) | 1.7 nM | [1] |
| Solubility in DMSO | 70 mg/mL (196.39 mM)[9] 71 mg/mL (199.2 mM)[4] 125 mg/mL (350.71 mM) (with sonication)[5][6] Sparingly soluble: 1-10 mg/mL[1] | [1][4][5][6][9] |
Mechanism of Action: CDK8/19 Inhibition
This compound exerts its biological effects by inhibiting the kinase activity of CDK8 and CDK19. These kinases are part of the Mediator complex, a critical co-regulator of transcription. By inhibiting CDK8/19, this compound can modulate the expression of various genes, including those involved in cell cycle progression and immune responses. One of the key downstream effects is the suppression of STAT1 phosphorylation at serine 727, which is associated with enhanced NK cell-mediated cytotoxicity against tumor cells.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
(Optional) Sonicator water bath
Workflow for Stock Solution Preparation:
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 356.42 g/mol / 1000 = 3.5642 mg
-
-
It is recommended to prepare a larger volume (e.g., 5 or 10 mL) to minimize weighing errors. For example, to prepare 5 mL of a 10 mM solution, you would need 17.821 mg of this compound.
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder.
-
-
Dissolve in DMSO:
-
Transfer the weighed this compound powder into an appropriate sterile container (e.g., a 15 mL conical tube or an amber glass vial).
-
Add the calculated volume of anhydrous DMSO. It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of this compound.[4]
-
Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
-
-
Ensure complete dissolution:
-
Storage and Handling:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or cryovials. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.[5][6] Stock solutions stored at -80°C are stable for up to 2 years, while those at -20°C are stable for up to 1 year.[6]
-
When ready to use, thaw an aliquot at room temperature and gently vortex before making further dilutions in your desired cell culture medium or buffer. Note that this compound is insoluble in water.[4]
-
Conclusion
This application note provides a comprehensive guide for the preparation of a this compound stock solution in DMSO. By following this protocol and considering the physicochemical properties of the compound, researchers can ensure the preparation of accurate and reproducible solutions for their experiments, contributing to reliable and high-quality data in the investigation of CDK8/19 biology and its therapeutic targeting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. opnme.com [opnme.com]
- 3. opnme.com [opnme.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
Application Note: BI-1347 Protocol for LanthaScreen™ TR-FRET Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-1347 is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19.[1][2][3] It demonstrates significant anti-tumor activity and is a valuable tool for investigating the biological roles of CDK8/19 in transcriptional regulation and cancer biology.[2][3][4] The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is a robust and sensitive platform for quantifying kinase activity and inhibitor potency.[5][6][7][8] This document provides a detailed protocol for utilizing this compound in a LanthaScreen™ TR-FRET kinase assay to determine its inhibitory activity against CDK8.
This compound Properties
This compound is an orally active small molecule inhibitor with nanomolar potency against CDK8.[4][9] It is highly selective for CDK8 and CDK19 over a broad panel of other kinases.[1][10]
Quantitative Data Summary
| Parameter | Value | Target Kinase(s) | Notes |
| IC50 | 1.0 nM[2][3] | CDK8 | |
| IC50 | 1.1 nM[4][9] | CDK8 | |
| IC50 | 1.4 nM[1] | CDK8 | |
| IC50 | 1.7 nM[10] | CDK19 | |
| Selectivity | >300-fold | Against a panel of 326 kinases[1] | This compound shows exquisite selectivity for CDK8/19. |
LanthaScreen™ TR-FRET Kinase Assay Principle
The LanthaScreen™ kinase assay is a TR-FRET based method that measures the phosphorylation of a substrate by a kinase.[6][8] The assay involves a kinase, a fluorescein-labeled substrate, and ATP. After the kinase reaction, a terbium-labeled antibody specific for the phosphorylated substrate is added.[5][6] When the substrate is phosphorylated, the terbium-labeled antibody binds to it, bringing the terbium donor and fluorescein acceptor into close proximity. Excitation of the terbium donor results in FRET to the fluorescein acceptor, leading to a detectable signal at 520 nm.[5][7] In the presence of an inhibitor like this compound, kinase activity is reduced, leading to less substrate phosphorylation and a decrease in the TR-FRET signal.
Figure 1: Principle of the LanthaScreen™ TR-FRET Kinase Assay.
Experimental Protocol
This protocol is adapted from general LanthaScreen™ kinase assay procedures and should be optimized for specific laboratory conditions and instrumentation.[11][12][13]
Materials and Reagents
-
This compound (prepare a stock solution in DMSO)
-
CDK8 Kinase
-
Fluorescein-labeled substrate (e.g., a suitable peptide or protein substrate for CDK8)
-
ATP
-
LanthaScreen™ Tb-labeled phospho-specific antibody
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET Dilution Buffer
-
EDTA (to stop the kinase reaction)
-
Low-volume 384-well plates (white or black)
-
TR-FRET compatible plate reader
Experimental Workflow
Figure 2: Experimental workflow for the this compound LanthaScreen™ assay.
Procedure
-
This compound Preparation: Prepare a serial dilution of this compound in 1X Kinase Buffer A. The final concentration in the assay should typically range from low nanomolar to micromolar to determine the IC50 value. A 4X stock of these dilutions is recommended.[14]
-
Kinase Reaction Setup:
-
Add 2.5 µL of the 4X this compound serial dilutions to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate/ATP mixture in 1X Kinase Buffer A. The optimal concentrations of kinase and ATP should be determined experimentally, often near the Km of ATP for the kinase.
-
Add 5 µL of the 2X kinase/substrate/ATP mixture to the wells containing this compound.
-
The total volume of the kinase reaction will be 10 µL.
-
-
Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Detection:
-
Prepare a 2X detection solution containing the Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer. The final concentration of EDTA is typically 10 mM to stop the reaction.
-
Add 10 µL of the 2X detection solution to each well.
-
The final volume in each well will be 20 µL.
-
-
Detection Incubation: Cover the plate and incubate for 30 to 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Measure the emission at 520 nm (acceptor) and 490 nm (donor).[5]
Data Analysis
-
Calculate the Emission Ratio: For each well, calculate the TR-FRET emission ratio by dividing the acceptor signal (520 nm) by the donor signal (490 nm).
-
Data Normalization: Normalize the data using controls (0% inhibition with DMSO and 100% inhibition with a high concentration of a known inhibitor or no kinase).
-
IC50 Determination: Plot the normalized emission ratio against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
CDK8 Signaling Pathway Context
CDK8 is a component of the Mediator complex, which links gene-specific transcriptional regulators to the RNA polymerase II (Pol II) machinery.[2][3] By inhibiting CDK8, this compound can modulate gene expression, which underlies its anti-tumor effects.
Figure 3: Simplified schematic of CDK8's role in transcription.
This application note provides a comprehensive protocol for using the potent and selective CDK8/19 inhibitor, this compound, in a LanthaScreen™ TR-FRET kinase assay. This methodology enables the accurate determination of this compound's inhibitory potency and can be adapted for high-throughput screening of other potential kinase inhibitors.
References
- 1. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. LanthaScreen Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for BI-1347 Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-1347 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog CDK19, with a reported IC50 of approximately 1 nM.[1][2] As a component of the Mediator complex, CDK8 plays a crucial role in transcriptional regulation.[1] Inhibition of CDK8 by this compound has been shown to modulate the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and enhance the cytotoxic activity of Natural Killer (NK) cells, highlighting its therapeutic potential in oncology.[3][4][5] These application notes provide detailed protocols for utilizing this compound in cancer cell line studies, including cell culture conditions, and key experimental assays to assess its biological effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 (nM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | Proliferation | 7 | |
| NK-92MI | Natural Killer Cell Lymphoma | Perforin Secretion | 7.2 (EC50) | [2][6][7] |
| MDA-MB-468 | Breast Cancer | Proliferation | 28,820 | [6] |
| HCT-116 | Colorectal Carcinoma | Proliferation | 32,940 | |
| MDA-MB-231 | Breast Cancer | Proliferation | >10,000 | [6] |
| NK-92 | Natural Killer Cell Lymphoma | Proliferation | >10,000 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating its efficacy in cell culture.
Caption: this compound inhibits CDK8/19, modulating STAT1 phosphorylation and activating NK cells.
Caption: General experimental workflow for evaluating the effects of this compound on cancer cells.
Experimental Protocols
Cell Culture Conditions
a. MV-4-11 (Acute Myeloid Leukemia)
-
Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][4]
-
Growth Properties: Suspension.[4]
-
Subculturing: Maintain cell density between 1x10^5 and 1x10^6 viable cells/mL. Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium.[2][4][8]
b. NK-92MI (Natural Killer Cell Lymphoma)
-
Medium: Alpha Minimum Essential Medium (α-MEM) without ribonucleosides and deoxyribonucleosides, supplemented with 0.2 mM myo-inositol, 0.02 mM folic acid, 12.5% FBS, and 12.5% horse serum. This cell line is IL-2 independent.[9]
-
Growth Properties: Suspension, grow in clusters.[10]
-
Subculturing: Maintain cell density between 2x10^5 and 1x10^6 viable cells/mL. Change medium every 2-3 days. Cells are sensitive to centrifugation.[10][11]
-
Culture Conditions: 37°C, 5% CO2.[9]
c. MDA-MB-231 (Breast Adenocarcinoma)
-
Medium: Leibovitz's L-15 Medium supplemented with 15% FBS and 2 mM L-glutamine (for growth without CO2 equilibration) or DMEM with 10% FBS (for use in a CO2 incubator).[1][6][12]
-
Growth Properties: Adherent.[12]
-
Subculturing: Seed at 1-3 x 10^4 cells/cm². Subculture when 70-80% confluent.[1]
-
Culture Conditions: 37°C, with or without 5% CO2 depending on the medium.[1]
d. MDA-MB-468 (Breast Adenocarcinoma)
-
Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin, or Leibovitz's L-15 Medium with 10% FBS for culture without CO2.[13][14][15]
-
Subculturing: Subculture at a ratio of 1:2 to 1:4 every 2 to 3 days.[13]
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1][12]
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at the desired density and allow them to attach overnight (for adherent cells).
-
Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) and incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol is a general guideline for apoptosis detection using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3][6][13][16]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include untreated and vehicle-treated controls.
-
Harvest cells (including supernatant for suspension cells) and wash once with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
Analyze the cells by flow cytometry. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines a standard procedure for cell cycle analysis using PI staining and flow cytometry.[7][10]
Materials:
-
Treated and control cells
-
Cold 70% Ethanol
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of cold PBS and adding it dropwise to 4 mL of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at 4°C for at least 30 minutes (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for STAT1 Phosphorylation
This protocol provides a general method for detecting changes in STAT1 phosphorylation upon this compound treatment.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1 and the loading control to ensure equal protein loading.
NK Cell Activation Assay (Granzyme B and Perforin)
This protocol describes a method to assess the effect of this compound on the production of cytotoxic molecules in NK cells.[2][7]
Materials:
-
NK-92MI cells
-
This compound
-
ELISA kits for Granzyme B and Perforin or antibodies for intracellular flow cytometry
Procedure (ELISA for secreted proteins):
-
Seed NK-92MI cells and treat with various concentrations of this compound for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted Granzyme B and Perforin in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Procedure (Intracellular Flow Cytometry):
-
Treat NK cells with this compound for the desired time.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last few hours of culture to allow intracellular accumulation of cytokines.
-
Harvest and stain the cells for surface markers if desired.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain the cells with fluorochrome-conjugated antibodies against Granzyme B and Perforin.
-
Analyze the cells by flow cytometry to determine the percentage of cells expressing these cytotoxic molecules.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. docs.research.missouri.edu [docs.research.missouri.edu]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Phospho-Stat1 (Tyr701) (D4A7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
Application Notes and Protocols: Synergistic Inhibition of Tumor Growth with BI-1347 and MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. MEK inhibitors, which target a key kinase in this cascade, have shown clinical efficacy, particularly in tumors with activating mutations in genes like BRAF and RAS. However, innate and acquired resistance often limits their long-term effectiveness.
Recent research has uncovered that cancer cells can adapt to MEK inhibition by upregulating compensatory signaling pathways, leading to continued growth and survival. One such adaptation involves the transcriptional upregulation of pro-growth genes, a process that can be dependent on the activity of Cyclin-Dependent Kinase 8 (CDK8).
BI-1347 is a potent and selective inhibitor of CDK8 and its close paralog CDK19.[1] By inhibiting CDK8, this compound can prevent the transcriptional reprogramming that allows cancer cells to evade the effects of MEK inhibitors. This provides a strong rationale for the combination of this compound with MEK inhibitors to achieve a more durable and potent anti-tumor response.
This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound in combination with MEK inhibitors, such as trametinib or selumetinib, in preclinical cancer models.
Signaling Pathway Overview
The RAS/RAF/MEK/ERK pathway is a key signaling cascade that drives cell proliferation. MEK inhibitors block the phosphorylation and activation of ERK. However, cancer cells can develop resistance by upregulating other pro-survival pathways. CDK8, as part of the Mediator complex, can promote the transcription of genes that bypass the MEK blockade. The combination of a MEK inhibitor and the CDK8 inhibitor this compound can therefore lead to a more comprehensive suppression of tumor growth.
Data Presentation
In Vitro Cell Viability
The combination of this compound and the MEK inhibitor trametinib has been shown to have a greater effect on the viability of RAS-mutant neuroblastoma cell lines than trametinib alone.[2]
| Cell Line | Treatment | Concentration | Relative Viability (%) |
| SK-N-AS | DMSO (Control) | - | 100 |
| This compound | 10 nM | ~100 | |
| Trametinib | 3 nM | ~75 | |
| This compound + Trametinib | 10 nM + 3 nM | ~50 | |
| KELLY | DMSO (Control) | - | 100 |
| This compound | 10 nM | ~100 | |
| Trametinib | 3 nM | ~80 | |
| This compound + Trametinib | 10 nM + 3 nM | ~60 |
Table 1: Representative cell viability data for neuroblastoma cell lines treated with this compound and trametinib for 72 hours. Data is illustrative and based on published findings.[2]
In Vivo Tumor Growth Inhibition
In a xenograft model of RAS-mutant neuroblastoma (SK-N-AS), the combination of this compound and the MEK inhibitor selumetinib resulted in a more sustained and durable impact on tumor growth compared to single-agent treatment.[2]
| Treatment Group | Mean Tumor Volume (mm³) at Day 25 | Percent Tumor Growth Inhibition (%) |
| Vehicle | ~1200 | 0 |
| This compound (10 mg/kg) | ~1100 | ~8 |
| Selumetinib | ~700 | ~42 |
| This compound + Selumetinib | ~300 | ~75 |
Table 2: Representative in vivo efficacy of this compound and selumetinib combination in a neuroblastoma xenograft model. Data is illustrative and based on published findings.[2]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with a MEK inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SK-N-AS neuroblastoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MEK inhibitor (e.g., trametinib or selumetinib)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the MEK inhibitor in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells for single-agent treatments, combination treatments, and a vehicle control (e.g., DMSO).[3]
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[2]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Synergy can be assessed using software such as CompuSyn, which calculates a Combination Index (CI). A CI < 1 indicates synergy.
-
Protocol 2: Western Blot Analysis for Target Engagement
This protocol is for assessing the effect of this compound and MEK inhibitor combinations on the phosphorylation status of their respective targets, STAT1 (a downstream target of CDK8) and ERK.[2]
Materials:
-
Treated cell or tumor lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (S727), anti-STAT1, anti-phospho-ERK (T202/Y204), anti-ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Gel Electrophoresis:
-
Separate the proteins by SDS-PAGE.[3]
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.[3]
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
-
Antibody Incubation:
-
Detection:
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.[3]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., total ERK).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound and MEK inhibitor combinations in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., SK-N-AS)
-
This compound formulated for in vivo use
-
MEK inhibitor (e.g., selumetinib) formulated for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[2]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, MEK inhibitor alone, Combination).[2]
-
-
Drug Administration:
-
Administer the drugs according to the desired schedule and route (e.g., oral gavage daily). A typical dose for this compound is 10 mg/kg.[2]
-
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.[2]
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.
-
At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., Western blotting to confirm target engagement).[2]
-
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves.
-
Conclusion
The combination of the CDK8 inhibitor this compound with MEK inhibitors represents a promising therapeutic strategy to overcome resistance and enhance anti-tumor efficacy. The protocols outlined in this document provide a comprehensive framework for researchers to investigate this synergistic interaction in preclinical cancer models. Careful execution of these experiments will provide valuable insights into the mechanism of action and therapeutic potential of this combination therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and characterization of a human orthotopic neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for BI-1347 and SMAC Mimetic Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, combination strategies that exploit synergistic interactions between drugs with distinct mechanisms of action are of paramount interest. This document outlines the rationale and provides detailed protocols for the combination of BI-1347, a potent and selective CDK8 inhibitor, and a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic. This compound's inhibition of the transcriptional regulator CDK8 can modulate oncogenic signaling pathways, while SMAC mimetics sensitize cancer cells to apoptosis by antagonizing Inhibitor of Apoptosis Proteins (IAPs). The convergence of these pathways presents a promising avenue for inducing robust anti-tumor responses.
This compound is an orally active and selective inhibitor of Cyclin-dependent kinase 8 (CDK8) with an IC50 of 1.1 nM[1][2]. CDK8 is a component of the Mediator complex that regulates transcription and has been implicated in various cancers[3]. By inhibiting CDK8, this compound can modulate key signaling pathways, such as STAT1 phosphorylation, and has demonstrated anti-tumor activity in vivo[1].
SMAC mimetics , such as Birinapant, are designed to mimic the endogenous pro-apoptotic protein SMAC/DIABLO[4][5]. They bind to and antagonize IAPs, including cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP)[5][6]. This antagonism leads to the degradation of cIAPs, promoting the activation of caspases and inducing apoptosis[6][7]. SMAC mimetics have shown synergistic anti-cancer effects when combined with various chemotherapeutic agents[4][6].
The combination of this compound and a SMAC mimetic is hypothesized to exert a powerful synergistic effect by simultaneously disrupting transcriptional programs that promote cell survival and directly lowering the threshold for apoptosis.
Signaling Pathway Overview
The combination of this compound and a SMAC mimetic targets two distinct but complementary pathways to induce cancer cell death. This compound inhibits the CDK8/Cyclin C complex, a key component of the Mediator complex involved in transcriptional regulation. This inhibition can lead to the downregulation of pro-survival genes. Concurrently, a SMAC mimetic antagonizes IAPs, which are negative regulators of apoptosis. This dual approach is designed to create a scenario where the cancer cell's ability to survive is compromised at the transcriptional level while being simultaneously pushed towards apoptosis.
Caption: Signaling pathway of this compound and SMAC mimetic combination therapy.
Experimental Protocols
The following protocols are provided as a representative guide for investigating the in vitro effects of this compound and SMAC mimetic (e.g., Birinapant) combination therapy.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the effect of this compound and a SMAC mimetic, alone and in combination, on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
SMAC mimetic (e.g., Birinapant; stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the SMAC mimetic in complete growth medium.
-
Treat the cells with varying concentrations of this compound, the SMAC mimetic, or the combination. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each agent and analyze the combination for synergistic, additive, or antagonistic effects using software such as CompuSyn.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and a SMAC mimetic, alone and in combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
SMAC mimetic
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with predetermined concentrations of this compound, the SMAC mimetic, or the combination for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the effects of the combination therapy on key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
SMAC mimetic
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved Caspase-3, anti-PARP, anti-pSTAT1 (S727), anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, the SMAC mimetic, or the combination for the desired time points (e.g., 6, 24, 48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., Actin).
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro evaluation.
Quantitative Data Summary
The following tables present representative data from experiments investigating the combination of this compound and a SMAC mimetic (Birinapant) in a hypothetical cancer cell line.
Table 1: IC50 Values of this compound and Birinapant
| Compound | IC50 (nM) |
| This compound | 50 |
| Birinapant | 250 |
Table 2: Combination Index (CI) Values for this compound and Birinapant
| This compound (nM) | Birinapant (nM) | Fraction Affected | CI Value | Interpretation |
| 25 | 125 | 0.5 | 0.6 | Synergy |
| 50 | 250 | 0.75 | 0.4 | Strong Synergy |
| 12.5 | 62.5 | 0.25 | 0.8 | Synergy |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Apoptosis Induction by this compound and Birinapant Combination
| Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5.2 ± 1.1 |
| This compound (50 nM) | 15.8 ± 2.3 |
| Birinapant (250 nM) | 20.5 ± 3.1 |
| This compound (50 nM) + Birinapant (250 nM) | 65.7 ± 5.4 |
Table 4: Western Blot Analysis of Key Proteins
| Treatment (24h) | Relative cIAP1 Expression | Relative Cleaved Caspase-3 Expression |
| Vehicle Control | 1.0 | 1.0 |
| This compound (50 nM) | 0.9 | 1.5 |
| Birinapant (250 nM) | 0.2 | 3.2 |
| This compound (50 nM) + Birinapant (250 nM) | 0.1 | 8.5 |
Conclusion
The combination of the CDK8 inhibitor this compound and a SMAC mimetic represents a rational and promising therapeutic strategy. The provided protocols offer a framework for the preclinical evaluation of this combination, enabling researchers to assess its synergistic potential and elucidate the underlying molecular mechanisms. The expected outcomes, including enhanced cancer cell killing, potent apoptosis induction, and favorable modulation of key signaling pathways, warrant further investigation of this combination in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Troubleshooting inconsistent results in BI-1347 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK8/19 inhibitor, BI-1347.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2] It functions by inhibiting the kinase activity of the CDK8/cyclin C complex, which is a component of the larger Mediator complex.[1] The Mediator complex plays a crucial role in regulating gene transcription by bridging transcription factors and RNA polymerase II.[1] By inhibiting CDK8/19, this compound can modulate the transcription of various genes involved in cancer and immune responses.[1][3]
Q2: What is the recommended solvent and storage for this compound?
A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO).[1][4] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[4][5] The solid powder form is stable for at least three years when stored at -20°C.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For in vivo studies, specific formulations involving DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been described.[1][4]
Q3: Is there a recommended negative control for this compound experiments?
A3: Yes, the structurally similar compound BI-1374 is recommended as a negative control for in vitro experiments.[6][7] BI-1374 is significantly less potent at inhibiting CDK8 (IC50 = 671 nM) compared to this compound (IC50 = 1 nM), making it an excellent tool to confirm that the observed biological effects are due to specific CDK8/19 inhibition.[6][7]
Q4: What are the known downstream effects of this compound?
A4: A key downstream effect of this compound is the suppression of STAT1 phosphorylation at serine 727 (S727).[3][8] This modulation of the STAT1 signaling pathway can lead to enhanced activity of Natural Killer (NK) cells, promoting their tumor surveillance and cytotoxicity.[3][7] In NK cells, this compound treatment has been shown to increase the production of perforin and granzyme B.[4][9]
Troubleshooting Guide
Issue 1: High Variability or Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound Preparation | Ensure this compound is completely dissolved in fresh, high-quality DMSO.[1] Use sonication or gentle warming to aid dissolution if necessary.[4][9] Prepare fresh dilutions for each experiment from a validated stock solution. |
| Cell Line Variability | Maintain a consistent and low cell passage number for your experiments. Expression levels of CDK8/19 and downstream signaling components can change with extensive passaging. Regularly check cell health and morphology. |
| Procedural Inconsistencies | Standardize all experimental steps, including cell seeding density, incubation times, and reagent concentrations. Use automated liquid handlers for critical steps if possible to minimize pipetting errors. |
| Batch-to-Batch Variation of this compound | If you suspect batch-to-batch variation, perform a dose-response curve with the new batch to confirm its potency and compare it to previous batches. |
Issue 2: No Observable Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Low CDK8/19 Expression in the Cell Model | Confirm the expression of CDK8 and/or CDK19 in your cell line using techniques like Western blotting or qPCR. If expression is low, consider using a cell line known to have higher expression or a heterologous expression system. |
| Ineffective Concentration of this compound | The concentration of this compound may be too low for your specific cell type and assay. Perform a dose-response experiment to determine the optimal concentration range. Published effective concentrations for in vitro assays range from the low nanomolar to micromolar range.[4] |
| Compound Degradation | Ensure proper storage of this compound stock solutions (protected from light, at -20°C or -80°C).[2][4] Avoid multiple freeze-thaw cycles by preparing aliquots.[1] Test the activity of your this compound stock in a validated positive control system. |
| Precipitation of this compound in Media | Due to its hydrophobic nature, this compound may precipitate when diluted into aqueous cell culture media. Visually inspect for precipitates. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Prepare working solutions fresh and add to media with gentle mixing. |
Issue 3: Unexpected or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Cellular Context-Dependent Effects | The effects of CDK8/19 inhibition can be highly dependent on the cellular context and the specific signaling pathways active in your chosen cell model. |
| Use of a Negative Control | To confirm that the observed effects are due to CDK8/19 inhibition, perform parallel experiments with the negative control compound, BI-1374.[6][7] |
| Independent Assay Confirmation | Use multiple, independent assays to confirm your findings. For example, if you observe an effect on cell proliferation, you could validate this with assays for apoptosis or cell cycle progression. |
| Paradoxical Effects | While not widely reported for this compound, some kinase inhibitors can cause paradoxical activation of signaling pathways.[10] If you observe unexpected activating effects, consider investigating downstream markers of pathway activation. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Assay | Cell Line | Parameter | Value (nM) |
| CDK8/cyclinC Inhibition | - | IC50 | 1.1[11] |
| CDK8 Inhibition | - | IC50 | 1[6] |
| CDK19 Inhibition | - | IC50 | 1.7[2] |
| Inhibition of pSTAT1 S727 | NK-92 | IC50 | 3[12] |
| Secretion of Perforin | NK-92 | EC50 | 7.2[4] |
| Inhibition of Proliferation | MV-4-11b | IC50 | 7[6] |
Table 2: In Vivo and Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| Dosing for In Vivo Studies | Mouse | 10 mg/kg (oral gavage)[4][9] |
| Human Hepatocyte Clearance | Human | 17% QH[6] |
| Plasma Protein Binding | Human | 98%[6] |
| Caco-2 Permeability | - | 95 x 10^-6 cm/s[6] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against CDK8 in a cell-free system.
-
Reagent Preparation :
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is constant across all wells.
-
Prepare a reaction mixture containing recombinant active CDK8/cyclinC enzyme and a suitable substrate in kinase assay buffer.
-
-
Inhibitor Incubation :
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the kinase/substrate mixture to the wells.
-
Incubate for a predetermined time (e.g., 15-20 minutes) at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction Initiation :
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the enzyme.
-
-
Reaction Incubation and Termination :
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
-
Signal Detection and Data Analysis :
-
Detect the signal using an appropriate method (e.g., luminescence-based ATP detection, fluorescence, or radiometric assay).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-STAT1 (S727)
This protocol describes how to measure the effect of this compound on the phosphorylation of its downstream target, STAT1.
-
Cell Culture and Treatment :
-
Plate cells (e.g., NK-92) at an appropriate density and allow them to adhere or recover overnight.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time.
-
-
Cell Lysis :
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT1 (S727) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in STAT1 phosphorylation.
-
Visualizations
Caption: this compound inhibits the CDK8/Cyclin C kinase module of the Mediator complex.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 2163056-91-3 | CDK | MOLNOVA [molnova.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pardon Our Interruption [opnme.com]
Addressing BI-1347 solubility and stability issues in media
Welcome to the technical support center for BI-1347. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges related to the solubility and stability of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] this compound is highly soluble in DMSO, with concentrations of up to 125 mg/mL (350.71 mM) being achievable with the help of ultrasonication.[1][2] It is crucial to use fresh, anhydrous DMSO as hygroscopic DMSO can significantly reduce the solubility of the compound.[2][3]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[5] To prevent this, consider the following troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your medium may be exceeding its aqueous solubility limit. Try reducing the working concentration.[5]
-
Use a serial dilution approach: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform an intermediate dilution step in a smaller volume of pre-warmed (37°C) media. Add the stock solution dropwise while gently vortexing.[5]
-
Pre-warm your media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[5]
-
Minimize the final DMSO concentration: Keep the final percentage of DMSO in your cell culture media as low as possible, ideally at or below 0.1%, to minimize solvent effects and reduce the risk of precipitation.[6]
Q3: What is the known stability of this compound in solution?
A3: In DMSO, this compound stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C.[1][2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.[3] Information regarding the stability of this compound in aqueous media over extended periods is limited. For long-term experiments, it is advisable to prepare fresh dilutions of this compound in media.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3][7] CDK8 is a component of the Mediator complex, which acts as a bridge between transcriptional regulators and the RNA polymerase II machinery, thereby regulating gene expression.[7][8] By inhibiting CDK8, this compound can modulate downstream signaling pathways, such as the phosphorylation of STAT1 at serine 727 (S727).[1][2][9]
Troubleshooting Guide: this compound Precipitation in Media
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Final concentration exceeds aqueous solubility. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[5] |
| Rapid solvent exchange from DMSO to aqueous media. | Perform a serial dilution. Add the DMSO stock to pre-warmed media dropwise while gently mixing.[5] | |
| Cold temperature of the media. | Always use pre-warmed (37°C) cell culture media for dilutions.[5] | |
| Precipitation Over Time in Incubator | Evaporation of media leading to increased compound concentration. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[5] |
| Temperature fluctuations. | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, consider using a microscope with an integrated incubator.[5] | |
| Interaction with media components. | If using serum-free media, be aware that certain components can precipitate. For instance, calcium and phosphate can form insoluble salts.[10][11] While not specific to this compound, this is a general consideration. | |
| Inconsistent Results or Loss of Activity | Degradation of this compound in aqueous media. | Prepare fresh dilutions of this compound in media for each experiment, especially for longer incubation times. Avoid storing this compound in aqueous solutions for extended periods. |
| Adsorption to plasticware. | Consider using low-adhesion microplates or glassware for sensitive experiments. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent/System | Solubility | Notes |
| DMSO | 125 mg/mL (350.71 mM) | Requires ultrasonication.[1][2] |
| 71 mg/mL (199.2 mM) | Use fresh, anhydrous DMSO.[3] | |
| Sparingly soluble: 1-10 mg/ml | [4] | |
| Ethanol | Insoluble / Slightly soluble: 0.1-1 mg/ml | [3][4] |
| Water | Insoluble | [3] |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (5.84 mM) | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[1] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (5.84 mM) | 10% DMSO >> 90% (20% SBE-β-CD in saline).[1] |
| In Vivo Formulation 3 | ≥ 2.08 mg/mL (5.84 mM) | 10% DMSO >> 90% corn oil.[1] |
Table 2: In Vitro Activity of this compound
| Target/Assay | Cell Line | IC₅₀ / EC₅₀ |
| CDK8 Inhibition | Cell-free assay | 1.1 nM (IC₅₀)[1][2][3] |
| Perforin Secretion | NK92MI cells | 7.2 nM (EC₅₀)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder and a vial of anhydrous DMSO to room temperature.
-
Under sterile conditions, add the appropriate volume of DMSO to the this compound powder to achieve the desired high-concentration stock (e.g., 10-100 mM).
-
Vortex the solution thoroughly to dissolve the compound. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.[1][2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1][2][3]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) as described in Protocol 1.
-
In a 96-well plate, add your complete cell culture medium (pre-warmed to 37°C) to a series of wells.
-
Create a serial dilution of the this compound DMSO stock directly into the media-containing wells to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and in your vehicle control well (e.g., 0.1%).
-
Mix gently by pipetting up and down.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, and 24 hours).[5]
-
For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[5]
-
The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration for this compound under your specific experimental conditions.
Visualizations
Caption: this compound inhibits CDK8, modulating STAT1 phosphorylation and gene expression.
Caption: Workflow for determining the maximum soluble concentration of this compound in media.
Caption: A logical guide to troubleshooting this compound precipitation issues in experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Potential off-target effects of BI-1347 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potent and selective CDK8/CDK19 inhibitor, BI-1347. This guide includes troubleshooting advice for potential off-target effects, detailed experimental protocols, and answers to frequently asked questions to facilitate smooth and accurate experimentation.
Summary of this compound Selectivity
This compound is a highly potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2][3][4] An extensive kinase screen has revealed a generally clean off-target profile, though some kinases are inhibited at higher concentrations. The IC50 values for the primary targets and key off-targets are summarized below.
Data Presentation: this compound Kinase Inhibition Profile
| Target | IC50 (nM) | Target Class | Notes |
| CDK8 | 1.0 - 1.5 | On-Target | Primary target. Component of the Mediator complex. |
| CDK19 | ~1.7 | On-Target | Closely related paralog of CDK8, also in the Mediator complex. |
| CDK11 | 1.7 | Off-Target | High affinity off-target. Involved in transcription and RNA processing. |
| MLCK | 531 | Off-Target | Myosin Light Chain Kinase. Involved in muscle contraction and cell migration. |
| AURKB | 809 | Off-Target | Aurora Kinase B. Key regulator of mitosis. |
| FLT3 | 1360 | Off-Target | FMS-like Tyrosine Kinase 3. Receptor tyrosine kinase involved in hematopoiesis. |
| ICK | 2390 | Off-Target | Intestinal Cell Kinase. Involved in cell cycle control in intestinal epithelium. |
| STK16 | 3550 | Off-Target | Serine/Threonine Kinase 16. Role in cellular signaling. |
Note: The comprehensive selectivity data from a screen of 369 kinases is available for download from the opnMe portal as file BI-1347_selectivityData_0.xlsx.[1]
Visualizing Signaling Pathways
To understand the potential impact of this compound, it is crucial to visualize its primary signaling pathway and known off-targets.
Caption: On-target and potential off-target pathways of this compound.
Experimental Protocols
Representative Protocol: In Vitro Kinase Selectivity Profiling (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general methodology for assessing the selectivity of this compound against a panel of kinases.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in kinase buffer. The final assay concentration may be 1 µM or 10 µM for single-point screening, or a range of concentrations for IC50 determination.
-
Prepare kinase, europium-labeled antibody, and Alexa Fluor™-labeled kinase tracer solutions in the appropriate kinase buffer.
-
-
Assay Procedure :
-
Add 2.5 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition :
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis :
-
For single-point screens, calculate the percent inhibition relative to the DMSO control.
-
For IC50 determination, plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.
-
Troubleshooting Guides and FAQs
Question 1: I am observing a cellular phenotype that is not consistent with known CDK8/CDK19 functions. Could this be an off-target effect?
Answer: While this compound is highly selective, off-target effects are possible, especially at higher concentrations.
-
Check your concentration: Ensure you are using the lowest effective concentration of this compound. We recommend performing a dose-response curve to determine the optimal concentration for your cell line and endpoint.
-
Review the off-target profile: The most potent off-target is CDK11 (IC50 = 1.7 nM), which is involved in transcription. Inhibition of CDK11 could lead to transcriptional effects not directly attributable to CDK8/CDK19. At micromolar concentrations, other kinases like AURKB (mitosis) and MLCK (cell motility) could be affected.
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Use a negative control: We strongly recommend using the structurally related but significantly less potent negative control compound, BI-1374 (CDK8 IC50 = 671 nM).[3][4] If the phenotype persists with BI-1374, it is likely not due to CDK8/CDK19 inhibition and may be a compound-specific artifact.
-
Orthogonal approaches: Confirm your findings using a different CDK8/CDK19 inhibitor with a distinct chemical scaffold or by using genetic approaches like siRNA or CRISPR-mediated knockout of CDK8 and/or CDK19.
References
Technical Support Center: Overcoming Resistance to BI-1347 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the CDK8/19 inhibitor, BI-1347, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] These kinases are components of the Mediator complex, which regulates gene transcription.[2][3] The primary anti-cancer mechanism of this compound involves the modulation of transcriptional programs. For instance, this compound has been shown to enhance the anti-tumor activity of Natural Killer (NK) cells by increasing the production of cytolytic molecules like perforin and granzyme B.[4] It also suppresses the phosphorylation of STAT1 at serine 727 (S727), a key signaling node in cytokine pathways.[4][5][6]
Q2: Are there documented cases of acquired resistance to this compound in cancer cell lines?
A2: As of the latest literature review, there are no specific published studies detailing acquired resistance mechanisms to this compound in cancer cell lines. However, resistance to targeted therapies, including other kinase inhibitors, is a common phenomenon in both preclinical and clinical settings. Therefore, it is crucial for researchers to anticipate and have strategies to address potential resistance to this compound.
Q3: What are the potential mechanisms of resistance to this compound?
A3: Based on known resistance mechanisms to other kinase inhibitors, particularly other CDK inhibitors, potential mechanisms of resistance to this compound can be hypothesized:
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Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to circumvent the effect of the inhibitor. For CDK8/19 inhibition, this could involve the activation of pathways such as:
-
PI3K/AKT/mTOR pathway: This is a common survival pathway that can be activated to overcome cell cycle arrest and apoptosis induced by targeted therapies.
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MAPK (RAS-RAF-MEK-ERK) pathway: Upregulation of this pathway can promote proliferation and survival, compensating for the effects of this compound.
-
-
Alterations in Downstream Effectors: Changes in the expression or function of key downstream targets of CDK8/19 could lead to resistance.
-
STAT1/STAT3 Signaling: Constitutive activation or mutations in STAT1 or STAT3 that render them independent of CDK8/19-mediated regulation could confer resistance.
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Wnt/β-catenin Pathway: As CDK8 is a positive regulator of β-catenin-driven transcription, alterations in this pathway that uncouple it from CDK8 regulation could lead to resistance.[7][8][9]
-
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps (e.g., MDR1) or altered metabolism of this compound could reduce its intracellular concentration and efficacy.
-
Target Alteration: While less common for non-ATP competitive inhibitors, mutations in the binding site of this compound on CDK8 or CDK19 could potentially arise, although this is a theoretical possibility.
Troubleshooting Guides
Issue 1: Decreased sensitivity or acquired resistance to this compound in your cell line.
-
Possible Cause 1: Activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Western Blot Analysis: Profile the activation status (i.e., phosphorylation) of key proteins in major survival pathways, such as PI3K/AKT (p-AKT, p-mTOR) and MAPK (p-ERK, p-MEK). Compare the protein expression and phosphorylation levels in your resistant cell line to the parental, sensitive cell line.
-
Combination Therapy: Based on the western blot results, consider combination therapies to co-target the activated bypass pathway. For example, if the PI3K/AKT pathway is activated, a combination of this compound with a PI3K or AKT inhibitor may restore sensitivity.
-
-
-
Possible Cause 2: Alterations in downstream effectors.
-
Troubleshooting Steps:
-
Western Blot Analysis: Examine the expression and phosphorylation status of known downstream targets of CDK8/19, such as STAT1 (p-STAT1 S727) and β-catenin.
-
Gene Expression Analysis: Use qPCR or RNA-seq to analyze the expression of target genes of the Wnt/β-catenin and STAT signaling pathways.
-
-
-
Possible Cause 3: Reduced intracellular drug concentration.
-
Troubleshooting Steps:
-
Drug Efflux Pump Expression: Use western blotting or qPCR to check for the overexpression of common drug efflux pumps like MDR1 (ABCB1).
-
Efflux Pump Inhibition: If efflux pump overexpression is detected, test the effect of co-treating with a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity to this compound is restored.
-
-
Issue 2: Inconsistent or unexpected results in your experiments with this compound.
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Possible Cause 1: Compound solubility and stability.
-
Troubleshooting Steps:
-
Check Solubility: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) at the stock concentration and is not precipitating in the cell culture medium at the final working concentration.
-
Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.
-
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration range for this compound in your specific cell line. Use the lowest effective concentration to minimize potential off-target effects.
-
Control Compound: If available, use a structurally related but inactive control compound to confirm that the observed effects are due to the specific inhibition of CDK8/19.
-
-
-
Possible Cause 3: Cell line-specific responses.
-
Troubleshooting Steps:
-
Test Multiple Cell Lines: If possible, test the effects of this compound on a panel of cell lines to determine if the observed response is specific to a particular genetic background or cancer type.
-
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (nM) | Reference |
| MV-4-11b | Acute Myeloid Leukemia | Proliferation Assay | 7 | [1] |
| NK-92 | Natural Killer Cell Line | pSTAT S727 Inhibition | 3 | [1] |
| NK-92 | Natural Killer Cell Line | Perforin Secretion | 10 | [1] |
| HCT-116 | Colorectal Carcinoma | Proliferation Assay | 32,940 | [5] |
Table 2: Example of Synergistic Activity of a CDK8/19 Inhibitor (RVU120) with MEK Inhibitors in Hormone-Negative Breast Cancer Cell Lines
| Cell Line | Combination | Synergy Model | Result | Reference |
| 5 out of 15 tested | RVU120 + Selumetinib/Trametinib/Avutometinib | Loewe Additivity | Synergy | [10] |
| 5 out of 15 tested | RVU120 + Selumetinib/Trametinib/Avutometinib | Loewe Additivity | Antagonism | [10] |
| 5 out of 15 tested | RVU120 + Selumetinib/Trametinib/Avutometinib | Loewe Additivity | No Synergy | [10] |
Note: Synergy was observed in cell lines with EGFR amplification and activated RAS pathway markers.[10]
Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of the drug.[11][12][13]
Materials:
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Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (for dissolving this compound)
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Cell culture flasks/plates
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Incubator (37°C, 5% CO2)
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Hemocytometer or automated cell counter
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Cryopreservation medium
Procedure:
-
Determine the initial IC50 of this compound:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on the parental cell line to determine the initial half-maximal inhibitory concentration (IC50).
-
-
Initial Drug Exposure:
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Start by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
-
Stepwise Dose Escalation:
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Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound in the culture medium by 1.5- to 2-fold.[11]
-
Monitor the cells closely for signs of toxicity and proliferation. It is normal to observe significant cell death initially.
-
Continue to culture the surviving cells until they resume a steady growth rate.
-
-
Repeat Dose Escalation:
-
Repeat the dose escalation process in a stepwise manner. It is advisable to cryopreserve cells at each stage of resistance development.
-
-
Establishment of the Resistant Line:
-
Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50) compared to the parental cells.
-
-
Characterization of the Resistant Line:
-
Once a resistant cell line is established, perform a cell viability assay to determine the new IC50 of this compound and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).
-
Maintain the resistant cell line in a medium containing the final concentration of this compound to preserve the resistant phenotype.
-
Western Blotting for Phospho-STAT1 (S727)
This protocol provides a method for detecting the phosphorylation of STAT1 at Serine 727, a downstream target of CDK8.[14][15]
Materials:
-
Parental and this compound resistant cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727), Rabbit anti-total STAT1
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Plate parental and resistant cells and treat with this compound at the desired concentration and time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1.
-
Drug Synergy Analysis using the Chou-Talalay Method
This method allows for the quantitative determination of synergy, additivity, or antagonism between two drugs.[16][17][18][19]
Procedure:
-
Experimental Design:
-
Determine the IC50 values for this compound and the second drug individually in your cell line of interest.
-
Design a combination experiment where the drugs are combined at a constant ratio (e.g., based on the ratio of their IC50 values) over a range of concentrations.
-
-
Cell Viability Assay:
-
Plate cells and treat them with each drug alone and in combination at the predetermined concentrations.
-
After the desired incubation period (e.g., 72 hours), perform a cell viability assay.
-
-
Data Analysis:
-
Use a software package like CompuSyn to analyze the dose-effect data.
-
The software will calculate the Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Mandatory Visualizations
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mediator Kinase Phosphorylation of STAT1 S727 Promotes Growth of Neoplasms With JAK-STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug synergy assays [bio-protocol.org]
Technical Support Center: Interpreting Unexpected Data from BI-1347 Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from cell-based assays involving the CDK8/19 inhibitor, BI-1347.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2] These kinases are components of the Mediator complex, which regulates the transcription of various genes.[1][2] By inhibiting CDK8 and CDK19, this compound can modulate the expression of genes involved in various cellular processes, including cell proliferation and immune responses. A key downstream effect of CDK8/19 inhibition is the reduced phosphorylation of STAT1 at serine 727 (S727).[3]
Q2: What is a suitable negative control for this compound in my experiments?
A structurally similar but significantly less active compound, BI-1374, can be used as a negative control for in vitro experiments. It has an IC50 of 671 nM for CDK8, making it over 600 times less potent than this compound.[2][3]
Q3: Are there known off-target effects for this compound?
While this compound is highly selective for CDK8 and CDK19, like all small molecule inhibitors, the potential for off-target effects exists, particularly at higher concentrations. Some studies on CDK8/19 inhibitors have shown that cellular toxicity can be independent of on-target inhibition.[4][5] It is crucial to use the lowest effective concentration and appropriate controls to minimize and identify potential off-target effects.
Troubleshooting Unexpected Results
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: No or low inhibitory activity of this compound observed.
Possible Cause 1: Suboptimal Assay Conditions
-
Troubleshooting:
-
Verify Inhibitor Integrity: Ensure your this compound stock has been stored correctly and is active. If possible, test it in a cell-free in vitro kinase assay.
-
Optimize Concentration and Time: Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 1, 6, 24 hours) experiment to find the optimal conditions for your specific cell line and endpoint.
-
Cell Permeability: Although designed to be cell-permeable, uptake can vary between cell lines. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement in your cells.[4]
-
Possible Cause 2: Cell Line Insensitivity
-
Troubleshooting:
-
Confirm Target Expression: Verify that your cell line expresses CDK8 and/or its redundant paralog, CDK19.
-
Biological Context: Many cell lines can proliferate normally without CDK8/19 activity.[5] The anti-proliferative effects of this compound have been noted to be more prominent in a subset of hematological cancer cell lines.[6] Your cell line may not be dependent on CDK8/19 for survival.
-
Problem 2: Inconsistent or non-reproducible dose-response curves.
Possible Cause 1: Assay Variability
-
Troubleshooting:
-
TR-FRET Specific Issues: For TR-FRET assays, ensure correct instrument settings (excitation/emission filters, delay time). Incorrect filter choice is a common reason for assay failure.
-
Reagent Handling: Ensure consistent dispensing of all reagents, including this compound, cells, and detection reagents. Use a validated and calibrated liquid handler for high-throughput screening.
-
Incubation Conditions: Maintain consistent incubation times, temperatures, and CO2 levels for all plates.
-
Possible Cause 2: Compound Instability or Precipitation
-
Troubleshooting:
-
Solubility: this compound has limited aqueous solubility. Ensure it remains in solution in your final assay medium at the tested concentrations. Visually inspect for any precipitation.
-
Vehicle Control: Use a consistent, low percentage of the vehicle (e.g., DMSO) across all wells, including controls. High concentrations of DMSO can be toxic to cells.
-
Problem 3: Unexpected biomarker or phenotypic results.
Possible Cause: Context-Dependent Cellular Response
-
Observation: Phosphorylation of STAT1 at S727 is not reduced, or is even increased, after this compound treatment.
-
Explanation: While pSTAT1 (S727) is a known downstream target, its regulation can be complex and cell-type specific. In some contexts, other signaling pathways can influence its phosphorylation, masking the effect of CDK8/19 inhibition.[7]
-
Recommendation: Use multiple readouts to confirm this compound activity. For example, assess the expression of other known CDK8/19 target genes.
-
-
Observation: this compound treatment shows no anti-proliferative effect, even with confirmed target engagement.
-
Explanation: The primary in vivo efficacy of this compound in some solid tumor models is thought to be mediated through the activation of anti-tumor immunity, particularly Natural Killer (NK) cells, rather than direct cytotoxicity to the cancer cells.[6]
-
Recommendation: If working with immune-competent models, consider co-culture assays with immune cells (e.g., NK cells) to assess the immunomodulatory effects of this compound.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Negative Control
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | CDK8/cyclinC | 1 | Kinase Assay |
| This compound | pSTAT1 S727 (NK-92 cells) | 3 | Cellular Assay |
| BI-1374 | CDK8/cyclinC | 671 | Kinase Assay |
| BI-1374 | pSTAT1 S727 (NK-92 cells) | >10,000 | Cellular Assay |
Table 2: Cellular Effects of this compound
| Cell Line | Effect | EC50 (nM) |
| NK-92 | Perforin Secretion | 10 |
| MV-4-11b | Inhibition of Proliferation | 7 |
| NK-92 | Inhibition of Proliferation | >10,000 |
Experimental Protocols & Methodologies
General Protocol for a this compound TR-FRET Cell-Based Assay
This protocol provides a general framework. Optimization of cell number, this compound concentration, and incubation times is recommended for each specific cell line and assay endpoint.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a suitable assay plate (e.g., 384-well, low-volume, white plate) at a pre-determined density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the negative control (BI-1374) in assay medium.
-
Add the diluted compounds to the cells. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubate for the desired treatment duration (e.g., 6, 24, or 48 hours).
-
-
Lysis and Detection (for intracellular targets):
-
Remove the assay medium.
-
Add a lysis buffer compatible with your TR-FRET reagents.
-
Incubate as recommended by the lysis buffer manufacturer.
-
Add the TR-FRET antibody pair (e.g., donor- and acceptor-labeled antibodies for detecting a phosphorylated substrate).
-
Incubate for the time specified by the TR-FRET kit manufacturer (typically 1-2 hours at room temperature).
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Use appropriate excitation and emission wavelengths for your donor and acceptor fluorophores.
-
Incorporate a time delay before measurement to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the compound concentration.
-
Fit the data to a dose-response curve to determine IC50 or EC50 values.
-
Visualizations
Caption: Simplified CDK8/19 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based TR-FRET assay with this compound.
Caption: A logical troubleshooting guide for unexpected results in this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to improve the reproducibility of BI-1347 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the CDK8/19 inhibitor, BI-1347.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2] These kinases are components of the Mediator complex, which regulates the transcription of various genes.[1][3] The primary mechanism of action of this compound involves the suppression of STAT1 phosphorylation at serine 727 (S727), which in turn enhances the cytotoxic activity of Natural Killer (NK) cells against tumor cells.[4][5]
Q2: What are the key in vitro and in vivo applications of this compound?
In vitro, this compound is used to study the role of CDK8/19 in cancer cell proliferation, to assess the activation of NK cells through increased perforin and granzyme B production, and to investigate downstream signaling pathways.[4][6] In vivo, this compound has been shown to inhibit tumor growth in various xenograft models, often in combination with other immunotherapies, by enhancing NK cell-mediated tumor surveillance.[4][5]
Q3: How should this compound be stored and handled to ensure stability?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] Stock solutions, typically prepared in DMSO, are stable for up to 1 year at -80°C.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, ensure the use of fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Q4: What is a suitable negative control for this compound experiments?
The structurally similar compound, BI-1374, is an appropriate negative control for this compound experiments.[2][7] BI-1374 has significantly weaker activity against CDK8 (IC50 = 671 nM) compared to this compound (IC50 = 1 nM), allowing researchers to confirm that the observed effects are due to on-target CDK8/19 inhibition.[2][3][7]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of STAT1 Phosphorylation
Possible Cause 1: Suboptimal this compound Concentration or Treatment Duration. The optimal concentration and treatment time for this compound can vary between cell lines. A dose-response and time-course experiment is recommended to determine the ideal conditions for your specific cell model.[8]
Possible Cause 2: Poor Compound Solubility or Stability. this compound has limited solubility in aqueous solutions.[9][10] Ensure that stock solutions in DMSO are fully dissolved before further dilution in culture media. Precipitates in the final working solution can lead to inconsistent effective concentrations. Prepare fresh dilutions for each experiment.
Possible Cause 3: High Cell Density. High cell confluency can alter cellular responses to treatment. Standardize cell seeding density and ensure that cells are in the logarithmic growth phase at the time of treatment.
Possible Cause 4: Antibody Quality in Western Blotting. The quality of primary antibodies against phospho-STAT1 (S727) and total STAT1 can significantly impact results. Validate your antibodies and use a recommended dilution. Include appropriate positive and negative controls in your Western blot analysis.
Issue 2: Lack of Expected Anti-proliferative Effect
Possible Cause 1: Cell Line Insensitivity. Not all cell lines are dependent on CDK8/19 signaling for proliferation.[4] Confirm target engagement by assessing STAT1 phosphorylation.[8] If pSTAT1 is inhibited but there is no effect on cell viability, the cell line is likely not sensitive to CDK8/19 inhibition as a monotherapy.[8]
Possible Cause 2: Redundancy with CDK19. this compound inhibits both CDK8 and CDK19. If a cell line expresses high levels of both, ensure the concentration of this compound is sufficient to inhibit both kinases.
Possible Cause 3: Acquired Resistance. Prolonged exposure to the inhibitor may lead to the development of resistance mechanisms in some cell lines.
Issue 3: High Variability in NK Cell Cytotoxicity Assays
Possible Cause 1: Inconsistent Effector-to-Target Cell Ratios. Accurate and consistent ratios of NK cells (effector) to tumor cells (target) are critical for reproducible results. Carefully count and plate the cells for each experiment.
Possible Cause 2: Variable NK Cell Activity. The basal activity of primary NK cells can vary between donors and even between different preparations from the same donor. If possible, use a standardized NK cell line (e.g., NK-92) or perform experiments with a large enough donor pool to account for biological variability.
Possible Cause 3: Suboptimal Co-incubation Time. The duration of co-incubation can affect the degree of target cell lysis. An incubation time of 4 hours is a common starting point, but this may need to be optimized for your specific cell types.[11]
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition |
| CDK8 IC50 | 1.1 nM | Cell-free kinase assay |
| CDK19 IC50 | 1.7 nM | Cell-free kinase assay |
| pSTAT1 S727 Inhibition IC50 | 3 nM | NK-92 cells |
| Perforin Secretion EC50 | 10 nM | NK-92 cells |
| Inhibition of Proliferation IC50 | 7 nM | MV-4-11b cells |
| Inhibition of Proliferation IC50 | >10,000 nM | NK-92 cells |
Table 2: In Vivo Dosing and Administration of this compound
| Animal Model | Dosage | Administration Route | Dosing Schedule |
| B16-F10-luc2 syngeneic melanoma | 10 mg/kg | Oral gavage | Once daily |
| Mammary carcinoma EMT6 | 10 mg/kg | Oral gavage | Intermittent (5 days on / 5 days off) |
| MV-4-11 xenograft | 10 mg/kg | Not specified | Not specified |
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-STAT1 (S727)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the optimized duration (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT1 (S727) and total STAT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 2: NK Cell-Mediated Cytotoxicity Assay (Flow Cytometry-Based)
-
Target Cell Labeling: Label the target tumor cells (e.g., K-562) with a fluorescent dye such as CFSE according to the manufacturer's protocol.
-
Cell Plating: Plate the labeled target cells in a 96-well U-bottom plate.
-
Effector Cell Addition: Add NK cells (e.g., primary NK cells or NK-92 cell line) at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
This compound Treatment: Add this compound or vehicle control to the appropriate wells.
-
Co-incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Staining for Dead Cells: Add a viability dye (e.g., 7-AAD or Propidium Iodide) that only enters dead cells.
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer. The percentage of dead target cells (CFSE-positive and viability dye-positive) is a measure of NK cell cytotoxicity.
Visualizations
Caption: Signaling pathway of this compound in enhancing NK cell cytotoxicity.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: A logical approach to troubleshooting unexpected this compound experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. adooq.com [adooq.com]
- 11. atcc.org [atcc.org]
BI-1347 assay variability and potential solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing BI-1347, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of CDK8 and CDK19.[1] These kinases are components of the Mediator complex, a crucial co-regulator of gene transcription.[1] By inhibiting the CDK8/Cyclin C module, this compound modulates the phosphorylation of transcription factors and components of the RNA polymerase II machinery, thereby regulating gene expression. A key downstream effect of CDK8 inhibition is the reduced phosphorylation of STAT1 at serine 727 (pSTAT1-S727).[2]
Q2: What is the typical in vitro potency of this compound?
A2: this compound is a highly potent inhibitor with reported IC50 values in the low nanomolar range in biochemical assays. For instance, it has a reported IC50 of approximately 1.1 nM for CDK8.[3] In cellular assays, it has been shown to induce perforin secretion in NK-92 cells with an EC50 of 7.2 nM.[4]
Q3: Is there a recommended negative control for experiments with this compound?
A3: Yes, the structurally similar compound BI-1374 can be used as a negative control. It is significantly less potent, with a reported CDK8 IC50 of 671 nM, making it suitable for distinguishing specific effects of CDK8/19 inhibition.
Q4: What are the primary applications of this compound in research?
A4: this compound is utilized for both in vitro and in vivo studies to investigate the biological roles of CDK8 and CDK19. Its applications include, but are not limited to, cancer research (particularly in colon, pancreatic, and breast cancers), immunology (due to its enhancement of Natural Killer cell activity), and studying gene regulation and transcription.
Q5: What is the solubility and stability of this compound?
A5: this compound is soluble in DMSO. For in vivo studies, specific formulations in vehicles like PEG300, Tween80, and saline or corn oil have been described.[3] It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles to ensure stability and minimize variability.
Data Presentation
Table 1: In Vitro Potency of this compound and Negative Control
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | CDK8 | Biochemical Kinase Assay | 1.1 |
| BI-1374 | CDK8 | Biochemical Kinase Assay | 671 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | EC50 (nM) |
| NK-92 | Perforin Secretion | Increased Perforin Levels | 7.2 |
| MV-4-11 | Proliferation | Inhibition of Proliferation | 7 |
Mandatory Visualizations
Caption: Simplified signaling pathway of CDK8 and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of this compound.
Troubleshooting Guides
Biochemical Assays (e.g., TR-FRET, Luminescence-based)
Q: I am observing high variability between replicate wells in my kinase assay. What are the potential causes and solutions?
A: High variability can stem from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme, substrate, or inhibitor, is a common culprit.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or an automated liquid handler. Prepare master mixes of reagents to be dispensed to minimize well-to-well variation.
-
-
Incomplete Reagent Mixing: Failure to adequately mix reagents after addition can lead to inconsistent reaction rates.
-
Solution: Gently mix the plate on a plate shaker after each reagent addition. Avoid vigorous shaking that could cause cross-contamination.
-
-
Edge Effects: Wells on the perimeter of the plate may experience different temperature and evaporation rates, leading to variability.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or media to create a more uniform environment for the inner wells.
-
-
Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations, especially in aqueous assay buffers.
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Solution: Visually inspect the compound dilution plate for any signs of precipitation. Ensure the final DMSO concentration is consistent across all wells and is kept low (typically ≤1%) to maintain compound solubility.[1]
-
Q: My TR-FRET assay has a low signal window (low signal-to-background ratio). How can I improve it?
A: A low signal window in a TR-FRET assay can be due to several issues:
-
Incorrect Instrument Settings: The plate reader settings, particularly the choice of emission filters, are critical for TR-FRET assays.[5]
-
Solution: Ensure you are using the correct excitation and emission wavelengths and filters for your specific donor-acceptor pair (e.g., Terbium/Europium donor). Consult your instrument's manual and the assay kit's protocol for recommended settings.[5]
-
-
Suboptimal Reagent Concentrations: The concentrations of the kinase, tracer, and antibody are crucial for a robust signal.
-
Solution: Perform optimization experiments by titrating the kinase and tracer concentrations to find the optimal balance that yields a good assay window while keeping the tracer concentration near its Kd for accurate inhibitor affinity measurements.
-
-
Compound Interference: The test compound itself might be fluorescent or act as a quencher, interfering with the assay signal.
-
Solution: Run control wells containing the compound without the kinase or other assay components to check for autofluorescence. Changes in the donor fluorescence that correlate with the compound concentration can indicate interference.
-
Cellular Assays (e.g., Western Blot for pSTAT1)
Q: I am not detecting a clear pSTAT1 (Ser727) signal, or the signal is very weak in my Western blot.
A: A weak or absent signal for pSTAT1 can be frustrating. Here are some common causes and solutions:
-
Low Protein Abundance/Phosphorylation: The target protein may be expressed at low levels, or the phosphorylation event may be transient or weak under your experimental conditions.
-
Solution: Increase the amount of protein loaded per well. Ensure you are using an appropriate positive control (e.g., cells treated with a known activator of the pathway like IFN-γ) to confirm that the antibody and detection system are working.[6][7] Optimize the stimulation time and this compound treatment duration.
-
-
Inefficient Cell Lysis and Protein Extraction: Incomplete cell lysis or protein degradation can lead to low yields of the target protein.
-
Solution: Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of your target.[5] Ensure complete lysis by performing it on ice and with adequate agitation.
-
-
Suboptimal Antibody Concentration or Incubation: The primary antibody concentration may be too low, or the incubation time too short.
-
Solution: Increase the primary antibody concentration or incubate the membrane overnight at 4°C to enhance signal.[8] Ensure the secondary antibody is appropriate for the primary and is used at the correct dilution.
-
-
Poor Transfer: The transfer of proteins from the gel to the membrane may be inefficient, especially for high molecular weight proteins.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S before blocking.[9] Optimize the transfer time and voltage/current according to your transfer system and the size of your protein.
-
Q: I am observing high background on my Western blot, which is obscuring the pSTAT1 signal.
A: High background can make it difficult to interpret your results. Consider the following:
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Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding.
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to high background.
-
Solution: Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.
-
-
Inadequate Washing: Insufficient washing will not remove all unbound antibodies.
-
Solution: Increase the number and/or duration of your wash steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 to your wash buffer is standard practice.[9]
-
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay for CDK8 (Adapted for this compound)
This protocol is adapted from a generic LanthaScreen® assay and is suitable for determining the IC50 of this compound against CDK8.
Materials:
-
Recombinant CDK8/cyclin C complex
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (specific for CDK8)
-
Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound and BI-1374 (negative control) serially diluted in DMSO
-
384-well plate (low volume, black)
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents: Prepare all reagents at 3x the final desired concentration in Kinase Buffer A.
-
Compound Plating: Add 5 µL of serially diluted this compound, BI-1374, or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase/Antibody Addition: Add 5 µL of the 3x CDK8/cyclin C and Eu-anti-Tag antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3x Kinase Tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Phospho-STAT1 (Ser727) and Total STAT1
This protocol provides a general workflow for assessing the effect of this compound on STAT1 phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., IFN-γ, optional, as a positive control for STAT1 phosphorylation)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary Antibodies: Rabbit anti-phospho-STAT1 (Ser727) and Rabbit anti-total STAT1
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of this compound for the desired time (e.g., 2-24 hours). Include vehicle-treated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with supplemented Lysis Buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Denature the proteins by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT1 (Ser727) primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To assess total STAT1 levels as a loading control, the membrane can be stripped of the phospho-antibody and re-probed with an anti-total STAT1 antibody, following the same procedure from step 7 onwards. Alternatively, run parallel gels. Densitometry analysis can be used to quantify the ratio of phosphorylated to total STAT1.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Phospho-STAT1 (Ser727) antibody (28977-1-AP) | Proteintech [ptglab.com]
- 6. Phospho-STAT1 (Ser727) antibody (80683-7-RR) | Proteintech [ptglab.com]
- 7. Stat1 Antibody (#9172) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
BI-1347 Technical Support Center: Troubleshooting Guides and FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BI-1347, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19). Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent and selective small molecule inhibitor of CDK8 and its close homolog CDK19.[1][2] It functions by binding to the ATP-binding pocket of these kinases, thereby inhibiting their catalytic activity. CDK8 and CDK19 are components of the Mediator complex, which plays a crucial role in regulating gene transcription by RNA polymerase II.[2][3] By inhibiting CDK8/19, this compound modulates the transcription of a subset of genes, leading to its various cellular effects.
Q2: What is the key downstream signaling pathway affected by this compound?
A2: A primary downstream target of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1). CDK8 can phosphorylate STAT1 at serine 727 (S727), which is important for its full transcriptional activity. This compound treatment leads to a reduction in the phosphorylation of STAT1 at S727.[1] This modulation of STAT1 signaling is a key biomarker of this compound activity.
Q3: Is there a recommended negative control for experiments with this compound?
A3: Yes, the structurally similar compound BI-1374 is recommended as a negative control. BI-1374 has significantly weaker activity against CDK8 (IC50 = 671 nM) compared to this compound (IC50 = 1 nM) and can be used to confirm that the observed effects are due to on-target CDK8/19 inhibition.[2][3]
Q4: What is the kinase selectivity profile of this compound?
A4: this compound exhibits exquisite selectivity for CDK8 and CDK19. In a screening panel of 326 kinases, only CDK8 and its close homolog CDK19 were significantly inhibited.[1][4] It shows over 300-fold selectivity against other kinases, including other members of the CDK family such as CDK1, 2, 4, 6, 7, and 9.[1][4]
Cell Line-Specific Responses to this compound
A notable characteristic of this compound is its differential impact on the proliferation of various cancer cell lines. Generally, a subset of hematological cancer cell lines shows sensitivity to the anti-proliferative effects of this compound, whereas most solid tumor cell lines are resistant.[1] This differential sensitivity is crucial for selecting appropriate models for in vitro and in vivo studies.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a clear distinction between sensitive and resistant lines.
Table 1: Hematological Cancer Cell Lines Sensitive to this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.007[3][5] |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | < 1 |
| HBL-1 | Diffuse Large B-cell Lymphoma | < 1 |
| KG-1 | Acute Myeloid Leukemia | < 1 |
| MM.1R | Multiple Myeloma | < 1 |
Table 2: Cell Lines Resistant to the Anti-proliferative Effects of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 32.94[6] |
| MDA-MB-231 | Breast Adenocarcinoma | 29.89 |
| MDA-MB-468 | Breast Adenocarcinoma | 28.82 |
| NK-92 | Natural Killer Cell Line | > 10[3][5] |
| MC-38 | Murine Colon Adenocarcinoma | Not sensitive |
| B16-F10 | Murine Melanoma | Not sensitive |
| EMT6 | Murine Mammary Carcinoma | Not sensitive |
Experimental Protocols
Cell Viability Assay
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines using a luminescence-based assay such as CellTiter-Glo®.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Western Blot for Phospho-STAT1 (Ser727)
This protocol describes the detection of phosphorylated STAT1 at Ser727 in cell lysates following this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT1 (Ser727)
-
Mouse or rabbit anti-total STAT1
-
Mouse or rabbit anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the desired concentrations of this compound for the specified time (e.g., 1-6 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total STAT1 and a loading control on the same membrane, strip the membrane according to the manufacturer's protocol and re-probe with the respective primary antibodies.
-
Troubleshooting Guides
Issue 1: Low Potency or Lack of Effect on Cell Proliferation
-
Possible Cause 1: Cell Line Resistance.
-
Troubleshooting: As detailed in the data presentation section, many solid tumor cell lines are inherently resistant to the anti-proliferative effects of this compound.[1] Confirm the expected sensitivity of your chosen cell line from the literature. Consider using a sensitive hematological cell line (e.g., MV-4-11) as a positive control.
-
-
Possible Cause 2: Compound Inactivity.
-
Troubleshooting: Ensure the proper storage of this compound (as recommended by the supplier, typically at -20°C or -80°C). Prepare fresh stock solutions in high-quality, anhydrous DMSO.
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Troubleshooting: Optimize cell seeding density and assay duration. A longer incubation time (e.g., 96 hours) may be required for some cell lines to observe an effect.
-
Issue 2: Poor Solubility of this compound
-
Possible Cause 1: Improper Solvent.
-
Possible Cause 2: Precipitation in Aqueous Media.
-
Troubleshooting: When diluting the DMSO stock solution in aqueous cell culture medium, ensure rapid and thorough mixing to prevent precipitation. The final DMSO concentration should be kept low (ideally ≤ 0.1%).
-
Issue 3: Inconsistent Western Blot Results for pSTAT1 (Ser727)
-
Possible Cause 1: Suboptimal Treatment Time.
-
Troubleshooting: The inhibition of pSTAT1 (S727) can be transient. Perform a time-course experiment (e.g., 1, 2, 4, 6, and 24 hours) to determine the optimal time point for observing maximal inhibition in your cell line.
-
-
Possible Cause 2: Low Basal Phosphorylation.
-
Troubleshooting: In some cell lines, the basal level of pSTAT1 (S727) may be low. Consider stimulating the cells with a cytokine such as interferon-gamma (IFNγ) to induce STAT1 phosphorylation before treating with this compound.
-
-
Possible Cause 3: Antibody Quality.
-
Troubleshooting: Use a well-validated antibody specific for phospho-STAT1 (Ser727). Check the antibody datasheet for recommended applications and dilutions.
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CDK8/19, leading to reduced STAT1 phosphorylation and altered gene transcription.
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: Workflow for Western blot analysis of STAT1 phosphorylation.
References
- 1. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. benchchem.com [benchchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Head-to-Head Battle of CDK8 Inhibitors: BI-1347 vs. Senexin A
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Cyclin-Dependent Kinase 8 (CDK8) inhibitors, BI-1347 and Senexin A. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate an informed choice of inhibitor for specific research applications.
Cyclin-Dependent Kinase 8 (CDK8), along with its close paralog CDK19, has emerged as a critical regulator of gene transcription through its association with the Mediator complex. Dysregulation of CDK8/19 activity is implicated in various cancers, making them attractive targets for therapeutic intervention. This guide focuses on a direct comparison of a highly potent and selective inhibitor, this compound, and the well-characterized inhibitor, Senexin A.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and Senexin A, highlighting the significant difference in their potency.
Table 1: Biochemical Potency
| Parameter | This compound | Senexin A | Reference(s) |
| Target(s) | CDK8 / CDK19 | CDK8 / CDK19 | [1][2] |
| IC50 (CDK8) | 1 - 1.8 nM | 280 nM | [1][2][3] |
| Kd (CDK8) | Not explicitly found | 0.83 µM | [2] |
| Kd (CDK19) | Not explicitly found | 0.31 µM | [2] |
Table 2: Cellular Activity
| Parameter | This compound | Senexin A | Reference(s) |
| Inhibition of pSTAT1 (S727) in NK-92 cells (IC50) | 3 nM | Not available | [4] |
| Secretion of Perforin in NK-92 cells (EC50) | 10 nM | Not available | [5] |
| Inhibition of proliferation in MV-4-11b cells (IC50) | 7 nM | Not available | [5] |
| Inhibition of proliferation in NK-92 cells (IC50) | >10,000 nM | Not available | [5] |
Signaling Pathway and Mechanism of Action
Both this compound and Senexin A exert their effects by inhibiting the kinase activity of the CDK8/19 module within the Mediator complex. This complex acts as a bridge between gene-specific transcription factors and the RNA Polymerase II (Pol II) machinery. By phosphorylating transcription factors, such as STAT1, the CDK8/19 module can modulate gene expression. Inhibition of CDK8/19 by compounds like this compound and Senexin A can therefore alter the transcriptional landscape of a cell, impacting processes such as cell proliferation and immune response.[1][3]
Experimental Workflow for Inhibitor Evaluation
The evaluation of CDK8 inhibitors typically follows a standardized workflow, progressing from biochemical assays to cellular and in vivo models to comprehensively characterize their potency, selectivity, and therapeutic potential.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare CDK8 inhibitors like this compound and Senexin A.
In Vitro Kinase Binding Assay (TR-FRET)
This assay measures the ability of a compound to displace a fluorescent tracer from the ATP binding pocket of the CDK8 enzyme, providing a quantitative measure of binding affinity.
Materials:
-
Recombinant human CDK8/CycC complex
-
LanthaScreen® Eu-anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Test compounds (this compound, Senexin A) serially diluted in DMSO
-
1X Kinase Buffer A
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare 3X solutions of the test compounds, a mixture of CDK8 enzyme and Eu-anti-tag antibody, and the kinase tracer in 1X Kinase Buffer A.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution, followed by 5 µL of the 3X kinase/antibody mixture, and finally 5 µL of the 3X tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Western Blot for STAT1 Phosphorylation
This experiment assesses the ability of the inhibitors to block the downstream signaling of CDK8 by measuring the phosphorylation of a known substrate, STAT1, at Serine 727.
Materials:
-
Cancer cell line (e.g., NK-92)
-
Complete cell culture medium
-
Test compounds (this compound, Senexin A)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary anti-phospho-STAT1 (Ser727) antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal to determine the extent of inhibition.[3]
Cell Viability Assay (CCK-8)
This assay determines the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11b)
-
Complete cell culture medium
-
Test compounds (this compound, Senexin A) serially diluted
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 72 hours).
-
CCK-8 Addition and Incubation: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the CDK8 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human cancer cell line for tumor implantation (e.g., MV-4-11)
-
Test compounds (this compound, Senexin A) formulated for in vivo administration
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compounds and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage). For Senexin A, it has been used in combination with chemotherapy, where it is administered following the chemotherapeutic agent.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to assess the anti-tumor efficacy of the inhibitors.[6]
Conclusion
This compound and Senexin A are both valuable research tools for investigating the biological roles of CDK8 and CDK19. The choice between them will largely depend on the specific requirements of the experiment.
-
This compound is a highly potent inhibitor with low nanomolar IC50 values, making it ideal for studies requiring strong and specific target engagement at low concentrations. Its demonstrated in vivo activity and favorable pharmacokinetic profile make it a strong candidate for preclinical studies.[1][6]
-
Senexin A , while significantly less potent than this compound, is a well-established CDK8/19 inhibitor that has been used in numerous studies to probe the function of these kinases.[2] Its ability to reverse chemotherapy-induced tumor-promoting activities in vivo highlights its potential in combination therapy settings.
Ultimately, the comprehensive data and detailed protocols provided in this guide should empower researchers to make an informed decision based on the specific needs of their scientific inquiry.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
Comparing the efficacy of BI-1347 and CCT251545
A Comprehensive Comparison of the CDK8/19 Inhibitors BI-1347 and CCT251545 for Preclinical Research
Introduction
In the landscape of targeted cancer therapy, the inhibition of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog CDK19 has emerged as a promising strategy.[1][2][3] These kinases are key components of the Mediator complex, which regulates gene transcription, and their dysregulation has been implicated in various cancers.[1][2][3] This guide provides a detailed comparison of two potent and selective CDK8/19 inhibitors, this compound and CCT251545, to assist researchers in selecting the appropriate tool for their preclinical studies. Both compounds have demonstrated significant anti-tumor activity and are valuable probes for elucidating the roles of CDK8 and CDK19 in health and disease.[4][5][6][7]
Mechanism of Action and Target Profile
This compound is a highly potent and selective inhibitor of CDK8 and CDK19, with an IC50 for CDK8 of approximately 1 nM.[1][8] It has demonstrated oral bioavailability and in vivo anti-tumor efficacy.[2][4] Beyond its direct impact on cancer cells, this compound has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells, suggesting an immunomodulatory role.[6][9]
CCT251545 was initially identified through a cell-based screen for inhibitors of the Wnt signaling pathway.[10][11] Subsequent studies revealed that its molecular targets are CDK8 and CDK19.[5][12][13] CCT251545 is also an orally bioavailable compound that has shown efficacy in Wnt-dependent tumor models.[5][10] Notably, it has also been reported to enhance the efficacy of chemotherapeutic agents in multidrug-resistant cancers.[14][15] Both inhibitors have been shown to modulate the phosphorylation of STAT1, a downstream target of CDK8.[5][7][9]
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors' actions, it is crucial to visualize the signaling pathway they modulate and the typical workflow for their in vitro evaluation.
Quantitative Efficacy Comparison
The following table summarizes key quantitative data for this compound and CCT251545 from various in vitro and in vivo studies. It is important to note that the experimental conditions may vary between studies, and direct comparison should be made with caution.
| Parameter | This compound | CCT251545 |
| Target(s) | CDK8/CDK19 | CDK8/CDK19 |
| IC50 (CDK8, biochemical) | ~1.1 nM[4][12] | 7 nM[16] |
| IC50 (CDK19, biochemical) | 1.7 nM[17] | 6 nM[16] |
| IC50 (Wnt Signaling, cell-based) | Not explicitly found | 5 nM (7dF3 cells)[10][11] |
| IC50 (pSTAT1S727 inhibition, cell-based) | 3 nM (NK-92 cells)[18] | 9 nM (SW620 cells) |
| EC50 (Perforin secretion, NK-92 cells) | 7.2 nM[4][19] | Not available |
| In Vivo Efficacy | Anti-tumor activity in xenograft models[2][17] | Inhibition of tumor growth in Wnt-dependent xenografts[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of CDK8/19 inhibitors.
In Vitro Kinase Assay (Generic)
This protocol describes a general method for determining the biochemical potency of an inhibitor against its target kinase.
-
Reagents and Materials : Recombinant CDK8/Cyclin C enzyme, kinase buffer, substrate (e.g., a generic peptide or protein), ATP, test compounds (this compound, CCT251545), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis :
-
Normalize the data to control wells (0% and 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Wnt Signaling Reporter Assay
This assay measures the effect of the inhibitors on the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Culture and Transfection :
-
Culture a suitable cell line (e.g., HEK293T) in DMEM with 10% FBS.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Procedure :
-
After transfection, seed the cells into a 96-well plate.
-
Treat the cells with serial dilutions of the test compounds in the presence or absence of a Wnt pathway activator (e.g., Wnt3a conditioned media).
-
Incubate for 24-48 hours.
-
-
Data Analysis :
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to the activator-treated control.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Cell Seeding :
-
Seed cancer cells (e.g., SW620 colorectal cancer cells) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Procedure :
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
-
Data Analysis :
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16][20][21][22][23]
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the inhibitors in a mouse model.
-
Animal Model : Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation :
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
-
Treatment :
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., by oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Efficacy Evaluation :
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis :
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Conclusion
Both this compound and CCT251545 are potent and selective inhibitors of CDK8 and CDK19 with demonstrated in vitro and in vivo efficacy. This compound exhibits particularly high biochemical potency against CDK8. CCT251545, with its origins in a Wnt signaling screen, is a well-characterized tool for studying the role of CDK8/19 in this pathway. The choice between these two inhibitors may depend on the specific research question, the biological context being investigated, and the desired potency profile. This guide provides a framework for the comparative evaluation of these and other CDK8/19 inhibitors, emphasizing the importance of standardized experimental protocols for generating reliable and comparable data.
References
- 1. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 2. Wnt Reporter Activity Assay [bio-protocol.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. protocols.io [protocols.io]
- 10. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 13. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CCT251545 enhances drug delivery and potentiates chemotherapy in multidrug-resistant cancers by Rac1-mediated macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Pardon Our Interruption [opnme.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. broadpharm.com [broadpharm.com]
- 23. merckmillipore.com [merckmillipore.com]
Validating the On-Target Effects of BI-1347 in a Novel Cancer Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of BI-1347, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, in a new cancer model. We offer a comparative analysis with alternative CDK8/19 inhibitors, detailed experimental protocols, and visual workflows to support your research and development efforts.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of the CDK8/cyclin C complex, a key component of the Mediator complex.[1][2][3] The Mediator complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in gene expression regulation.[1][2] Dysregulation of CDK8-mediated transcription is implicated in the pathogenesis of various cancers, including those of the colon, pancreas, and prostate.[1][2][4]
One of the critical downstream effects of CDK8 inhibition by this compound is the suppression of STAT1 phosphorylation at the serine 727 residue (S727).[5] This modulation enhances the cytotoxic activity of Natural Killer (NK) cells against tumor cells, highlighting a potential immunomodulatory role for this compound in cancer therapy.[5][6] this compound has demonstrated anti-tumoral activity in in vivo xenograft models.[1][2][7]
To rigorously validate the on-target effects of this compound in a new cancer model, it is essential to perform a series of experiments that not only demonstrate its efficacy but also confirm its mechanism of action. This guide outlines the necessary steps and provides a comparative context for the interpretation of results.
CDK8 Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical CDK8 signaling pathway and the inhibitory action of this compound.
Caption: Simplified diagram of the CDK8 signaling pathway within the Mediator complex and the inhibitory action of this compound.
Comparative Performance of CDK8/19 Inhibitors
To provide a comprehensive assessment of this compound's on-target effects, it is recommended to compare its performance against other known CDK8/19 inhibitors and a negative control.
| Compound | Target(s) | IC50 (CDK8) | Key Features | Reference(s) |
| This compound | CDK8/19 | 1.1 nM | Potent, selective, and orally active with demonstrated in vivo anti-tumoral activity. | [3][8] |
| CCT251921 | CDK8/19 | 2.3 nM | A potent and selective CDK8 inhibitor. | [9] |
| Senexin B | CDK8/19 | High nM | A derivative of Senexin A with efficacy in suppressing metastasis in vivo. | [1] |
| BI-1374 | CDK8 | 671 nM | A structurally similar analog of this compound with significantly weaker activity, serving as a negative control. | [7][10] |
Experimental Protocols for On-Target Validation
The following protocols are designed to validate the on-target effects of this compound in a new cancer model.
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound, alternative inhibitors, and negative control (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and comparator compounds in a complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
This experiment directly assesses the on-target effect of this compound by measuring the phosphorylation status of its downstream target, STAT1.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and control compounds
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total-STAT1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or control compounds for a specified time (e.g., 6-24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT1 (Ser727) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-STAT1 and loading control antibodies to ensure equal protein loading.
-
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and vehicle control formulations
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-STAT1).
-
Experimental Workflow
The following diagram outlines the logical flow of experiments for validating this compound's on-target effects.
Caption: A flowchart illustrating the experimental steps for validating the on-target effects of this compound.
Conclusion
The validation of this compound's on-target effects in a new cancer model is a critical step in its preclinical development. By following the structured approach outlined in this guide, researchers can generate robust and reproducible data to support the continued investigation of this compound as a promising anti-cancer therapeutic. The combination of in vitro and in vivo experiments, along with a comparative analysis against alternative inhibitors, will provide a comprehensive understanding of its efficacy and mechanism of action in the specific cancer context.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. opnme.com [opnme.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pardon Our Interruption [opnme.com]
A Comparative Guide to BI-1347 and Other Selective CDK8/19 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibition profile of BI-1347 with other notable selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. The information presented is intended to assist researchers in selecting the most appropriate chemical tool for their studies in oncology, immunology, and transcriptional regulation.
Introduction to CDK8/19 Inhibition
CDK8 and CDK19 are key components of the Mediator complex's kinase module, which plays a pivotal role in regulating gene transcription.[1][2] This module, also comprising MED12 and Cyclin C, can associate with the larger Mediator complex to influence the activity of RNA Polymerase II and various transcription factors.[2] Dysregulation of CDK8/19 activity has been implicated in several cancers, making them attractive targets for therapeutic intervention.[1] this compound is a potent and selective inhibitor of both CDK8 and CDK19.[1][3] This guide compares its performance against other well-characterized CDK8/19 inhibitors: MSC2530818, CCT251921, and Senexin B.
Kinase Inhibition Profile Comparison
The following table summarizes the biochemical potency of this compound and its counterparts against CDK8 and CDK19. The data has been compiled from various sources and represents either IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values.
| Inhibitor | Target(s) | IC50 (nM) | Kd (nM) | Key Cellular Activities | Reference(s) |
| This compound | CDK8/CDK19 | 1.1 (CDK8) | 0.77 (CDK8) | Inhibits pSTAT1 S727 in NK-92 cells (IC50: 3 nM); Inhibits proliferation in MV-4-11b cells (IC50: 7 nM). | [3][4][5][6] |
| MSC2530818 | CDK8/CDK19 | 2.6 (CDK8) | 4 (CDK8/19) | Potent inhibition of WNT-dependent transcription in human cancer cell lines. | [7] |
| CCT251921 | CDK8/CDK19 | 2.3 (CDK8) | - | Potent inhibition of WNT pathway activity in human cancer cell lines. | [8] |
| Senexin B | CDK8/CDK19 | - | 140 (CDK8), 80 (CDK19) | Suppresses metastatic growth in a colon cancer model. | [9][10] |
Kinase Selectivity Profiles
A critical aspect of a kinase inhibitor's utility is its selectivity. The following table provides a summary of the kinome-wide selectivity of each inhibitor, based on available screening data. For a direct comparison, the percentage of kinases inhibited by more than 90% at a 1 µM concentration is presented where available.
| Inhibitor | Screening Panel Size | Kinases Inhibited >90% at 1 µM | Notable Off-Targets (if any) | Reference(s) |
| This compound | 369 | Not explicitly stated in a comparable format | CDK11 (IC50: 1.7 nM), MLCK (IC50: 531 nM), AURKB (IC50: 809 nM), FLT3 (IC50: 1360 nM) | [4] |
| MSC2530818 | ~468 | Not explicitly stated in a comparable format | GSK3α/β | [11] |
| CCT251921 | 468 | Not explicitly stated in a comparable format | PIKFYVE, GSK3B | [11] |
| Senexin B | 468 | Not explicitly stated in a comparable format | Multiple off-targets identified at 2 µM | [11] |
Note: The selectivity data is compiled from different studies and screening panels, which may affect direct comparability. Researchers are advised to consult the primary literature for detailed information.
Signaling Pathways and Experimental Workflows
To provide a better understanding of the biological context and experimental procedures, the following diagrams illustrate the CDK8/19 signaling pathway and a typical experimental workflow for a kinase inhibition assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol describes a method to determine the IC50 value of an inhibitor against CDK8/Cyclin C.
Materials:
-
Recombinant human CDK8/Cyclin C (e.g., BPS Bioscience, #100433)
-
CDK Substrate Peptide (e.g., a peptide containing a STAT1 phosphorylation site)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor solutions in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle control (DMSO in Kinase Assay Buffer).
-
Add 2.5 µL of a solution containing the CDK8/Cyclin C enzyme and the peptide substrate in Kinase Assay Buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK8.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a highly potent inhibitor of CDK8 and CDK19 with low nanomolar efficacy. Its selectivity profile, as indicated by available data, suggests a high degree of specificity for its primary targets. When compared to other selective CDK8/19 inhibitors such as MSC2530818, CCT251921, and Senexin B, this compound demonstrates comparable or superior potency in biochemical assays. The choice of inhibitor for a particular study will depend on the specific experimental context, including the desired potency, the importance of off-target effects, and the cellular system being investigated. This guide provides a foundational dataset to aid in this selection process. Researchers are encouraged to consult the primary literature for more detailed characterization of each compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
BI-1347 in Patient-Derived Xenograft Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the CDK8/19 inhibitor BI-1347's efficacy in patient-derived xenograft (PDX) and other preclinical models. It objectively compares its performance with alternative cancer therapies, supported by experimental data, to inform preclinical research and drug development strategies.
This compound: Targeting Transcriptional Addiction in Cancer
This compound is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. These kinases are key components of the Mediator complex, which regulates gene transcription. In various cancers, aberrant CDK8/19 activity contributes to tumor progression and therapeutic resistance, making them attractive targets for intervention. This compound has demonstrated anti-tumor activity in preclinical models, not only through direct effects on cancer cells but also by enhancing the anti-tumor activity of immune cells, particularly Natural Killer (NK) cells.[1]
Comparative Efficacy of this compound in Preclinical Models
This section summarizes the quantitative data on the efficacy of this compound and its comparators in various preclinical cancer models.
Table 1: Efficacy of this compound and Comparators in Xenograft Models
| Therapeutic Agent | Cancer Model | Dosing Regimen | Key Efficacy Readout | Results |
| This compound + BI-8382 (SMAC mimetic) | EMT6 murine breast cancer xenograft | This compound: 10 mg/kg, p.o., intermittent (5 days on/5 days off); BI-8382: 50 mg/kg, p.o., daily | Median Survival | Combination: 45 days vs. BI-8382 alone: 32 days |
| This compound + Anti-PD-1 Ab | MC38 murine colon adenocarcinoma syngeneic model | Not specified | Tumor Growth Inhibition (TGI) | Combination: 97% TGI vs. This compound alone: 56% TGI |
| SNX631 (CDK8/19 inhibitor) | 22Rv1 castration-resistant prostate cancer (CRPC) xenograft in castrated mice | 30 mg/kg, p.o., twice daily | Tumor Growth | Strong inhibition of tumor growth |
| Nivolumab (anti-PD-1) + Bevacizumab | Triple-negative breast cancer (TNBC) humanized PDX model | Not specified | Tumor Growth, Recurrence, and Metastasis | Significant inhibition of tumor growth and prevention of recurrence and metastasis |
| Trametinib (MEK inhibitor) | ALK-addicted neuroblastoma xenograft | Not specified | Tumor Growth | Did not inhibit tumor growth |
| Senexin B (CDK8/19 inhibitor) + Lapatinib | Lapatinib-resistant HER2+ breast cancer xenograft | Not specified | Tumor Growth | Strong suppression of tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Patient-Derived Xenograft (PDX) Model Establishment
Patient tumor tissue is obtained from consenting patients and implanted subcutaneously into immunocompromised mice (e.g., NOD-scid gamma (NSG) mice). Once the tumors reach a specified volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups. For studies involving immunotherapies, humanized mice engrafted with human immune cells are utilized.[2][3]
In Vivo Efficacy Studies
-
This compound in Combination with BI-8382 in a Breast Cancer Xenograft Model:
-
Animal Model: BALB/c mice bearing EMT6 breast cancer xenografts.
-
Treatment: Mice were treated with this compound (10 mg/kg, p.o., 5 days on/5 days off), BI-8382 (50 mg/kg, p.o., daily), or the combination.
-
Efficacy Assessment: Tumor growth was monitored, and median survival was calculated.[1]
-
-
This compound in Combination with Anti-PD-1 Antibody in a Syngeneic Colon Cancer Model:
-
Animal Model: C57BL/6 mice bearing MC38 colon adenocarcinoma tumors.
-
Treatment: Mice received this compound, a murine anti-PD-1 antibody, or the combination.
-
Efficacy Assessment: Tumor growth inhibition (TGI) was determined by comparing tumor volumes in treated versus control groups.
-
-
SNX631 in a Castration-Resistant Prostate Cancer (CRPC) PDX Model:
-
Animal Model: Castrated male NSG mice bearing 22Rv1 CRPC xenografts.
-
Treatment: Mice were administered SNX631 (30 mg/kg, p.o., twice daily).
-
Efficacy Assessment: Tumor growth was monitored by measuring tumor volume over time.[4]
-
-
Nivolumab in Combination with Bevacizumab in a Humanized TNBC PDX Model:
-
Animal Model: Humanized mice (immunodeficient mice engrafted with a human immune system) bearing TNBC PDX.
-
Treatment: Mice received a combination of nivolumab and bevacizumab as a neoadjuvant therapy.
-
Efficacy Assessment: Tumor growth, recurrence, and metastasis were assessed post-surgery.[5]
-
-
Trametinib in an ALK-Addicted Neuroblastoma Xenograft Model:
-
Senexin B in Combination with Lapatinib in a HER2+ Breast Cancer Xenograft Model:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits CDK8/19, leading to reduced STAT1 phosphorylation and enhanced NK cell-mediated tumor lysis.
Caption: Standard workflow for establishing and evaluating therapeutic efficacy in patient-derived xenograft (PDX) models.
References
- 1. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-PD-1-based therapy against triple-negative breast cancer patient-derived xenograft tumors engrafted in humanized mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of humanized mouse with patient‐derived xenografts for cancer immunotherapy studies: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neoadjuvant nivolumab plus bevacizumab therapy improves the prognosis of triple-negative breast cancer in humanized mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEK inhibitor trametinib does not prevent the growth of anaplastic lymphoma kinase (ALK)-addicted neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of BI-1347: A Comparative Guide Using Knockout/Knockdown Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CDK8/19 inhibitor BI-1347 with other selective inhibitors, focusing on specificity assessment through the use of knockout (KO) and knockdown (KD) models. The objective is to offer a clear, data-driven analysis to aid in the selection and application of these chemical probes for research and therapeutic development.
Introduction to this compound and CDK8/19
This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1][2] These kinases are components of the Mediator complex, a crucial regulator of gene transcription.[1][2] By inhibiting the kinase activity of CDK8 and CDK19, this compound modulates the expression of various genes involved in cancer and immune responses, making it a valuable tool for research and a potential therapeutic agent.[3]
The specificity of a chemical inhibitor is paramount for its utility as a research tool and its safety and efficacy as a therapeutic. The use of genetic models, such as CRISPR-Cas9 mediated knockout and shRNA-mediated knockdown of the target protein(s), provides the gold standard for validating the on-target effects of an inhibitor. This guide will compare the effects of this compound to those observed in CDK8/19 KO/KD models and to other known CDK8/19 inhibitors.
Comparative Analysis of CDK8/19 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other well-characterized CDK8/19 inhibitors, CCT251921 and Senexin B.
| Inhibitor | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Cellular pSTAT1 (S727) IC50 (nM) | Reference |
| This compound | 1.1 | Not Reported | ~3 | [4] |
| CCT251921 | 3.4 | 4.1 | ~20 | [5] |
| Senexin B | ~250 | Not Reported | ~500 | [6] |
Table 1: Biochemical and Cellular Potency of Selected CDK8/19 Inhibitors. This table provides a side-by-side comparison of the half-maximal inhibitory concentrations (IC50) of this compound, CCT251921, and Senexin B against their primary targets, CDK8 and CDK19, as well as their potency in a cellular context, measured by the inhibition of STAT1 phosphorylation at serine 727, a known downstream target of CDK8.
| Inhibitor | Phenotype in Wild-Type Cells | Phenotype in CDK8/19 KO/KD Cells | Conclusion on Specificity | Reference |
| This compound | Inhibition of pSTAT1(S727), activation of NK cells, anti-proliferative in some cancer cell lines. | Loss of inhibitor effect on pSTAT1(S727) and downstream gene expression. | High on-target specificity for CDK8/19. | [4][5] |
| CCT251921 | Inhibition of pSTAT1(S727), anti-proliferative effects. | Abrogation of anti-proliferative and transcriptional effects. | High on-target specificity for CDK8/19. | [5] |
| Senexin B | Inhibition of estrogen-dependent transcription, suppression of breast cancer cell growth. | Attenuation of inhibitor's effect on estrogen-responsive genes. | On-target activity against CDK8 in the context of ER-positive breast cancer. | [6] |
Table 2: Comparison of Inhibitor Effects in Wild-Type versus CDK8/19 Knockout/Knockdown Models. This table summarizes the observed cellular phenotypes upon treatment with each inhibitor in both wild-type and CDK8/19 genetically modified cells. A high degree of specificity is inferred when the inhibitor's effects are significantly diminished or absent in the knockout/knockdown models.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the CDK8/19 signaling pathway and the experimental workflows for assessing inhibitor specificity.
Caption: Simplified signaling pathway of the CDK8/19 module within the Mediator complex and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound specificity using knockout and knockdown models.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
CRISPR-Cas9 Mediated Knockout of CDK8/19
This protocol outlines the generation of CDK8 and/or CDK19 knockout cell lines to serve as negative controls for inhibitor specificity studies.
-
Materials:
-
Target cell line (e.g., HEK293T, HCT116)
-
Lentiviral vectors (e.g., pLentiCRISPRv2)
-
sgRNA sequences targeting CDK8 and CDK19
-
Non-targeting control sgRNA
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Puromycin for selection
-
Antibodies for CDK8 and CDK19 for validation by Western blot
-
Primers for genomic DNA sequencing
-
-
Procedure:
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting early exons of CDK8 and CDK19 into the pLentiCRISPRv2 vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-containing vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cell line with the collected lentivirus.
-
Selection: Select for successfully transduced cells using puromycin.
-
Validation of Knockout:
-
Western Blot: Confirm the absence of CDK8 and/or CDK19 protein expression.
-
Genomic Sequencing: Sequence the targeted genomic region to confirm the presence of insertions/deletions (indels).
-
-
shRNA-Mediated Knockdown of CDK8/19
This protocol describes the use of short hairpin RNAs (shRNAs) to achieve transient or stable knockdown of CDK8 and/or CDK19 expression.
-
Materials:
-
shRNA expression vectors (e.g., pLKO.1) targeting CDK8 and CDK19
-
Scrambled shRNA control vector
-
Lentiviral packaging plasmids
-
Transfection reagent
-
Target cell line
-
Puromycin for selection
-
Reagents for RT-qPCR and Western blotting for validation
-
-
Procedure:
-
Lentivirus Production: Produce lentiviral particles carrying the shRNA constructs as described in the CRISPR-Cas9 protocol.
-
Transduction: Infect the target cells with the shRNA-lentivirus.
-
Selection: Select for stable cell lines using puromycin.
-
Validation of Knockdown:
-
RT-qPCR: Quantify the reduction in CDK8 and/or CDK19 mRNA levels.
-
Western Blot: Confirm the decrease in CDK8 and/or CDK19 protein levels.
-
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify direct target engagement of an inhibitor in a cellular environment.
-
Materials:
-
Wild-type and CDK8/19 KO cells
-
This compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Thermocycler
-
Lysis buffer
-
Equipment for Western blotting or other protein detection methods
-
-
Procedure:
-
Cell Treatment: Treat intact wild-type cells with this compound or vehicle.
-
Heating: Heat the treated cell suspensions across a range of temperatures (e.g., 40-70°C).
-
Lysis: Lyse the cells to release soluble proteins.
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.
-
Detection: Analyze the amount of soluble CDK8 in the supernatant by Western blot.
-
Data Analysis: Plot the amount of soluble CDK8 as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement. The absence of such a shift in CDK8 KO cells confirms the specificity of the assay.
-
Conclusion
The data presented in this guide, derived from studies utilizing knockout and knockdown models, strongly support the high on-target specificity of this compound for CDK8 and CDK19. The clear correlation between the phenotypic effects of this compound and the genetic ablation of its targets provides a robust validation of its mechanism of action. In comparison to other CDK8/19 inhibitors, this compound demonstrates high potency and a well-defined specificity profile. This makes this compound an excellent tool for elucidating the biological functions of CDK8 and CDK19 and a promising candidate for further therapeutic development. Researchers are encouraged to use the provided protocols as a foundation for their own rigorous assessment of inhibitor specificity.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of BI-1347
The following guide provides comprehensive, step-by-step procedures for the proper disposal of BI-1347, a potent and selective CDK8 inhibitor. This information is intended for researchers, scientists, and drug development professionals to ensure safety and compliance in a laboratory setting. Given that specific disposal protocols for this compound are not publicly available, it must be handled as hazardous chemical waste. Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that proper personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and appropriate chemical-resistant gloves. All handling of this compound, both in its pure form and in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data and Chemical Properties
A summary of the relevant properties of this compound is provided below to inform safe handling and disposal practices.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀N₄O | [1] |
| Molecular Weight | 356.42 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Solubility in DMSO | ≥ 120 mg/mL | [1] |
Step-by-Step Disposal Procedures
The disposal of this compound must be managed by classifying it as hazardous chemical waste. This includes the pure compound, solutions containing this compound, and any materials that have come into contact with it.
Waste Identification and Segregation
Proper segregation of waste is critical to ensure safe handling and disposal. Do not mix different waste streams unless explicitly permitted by your institution's EHS department.
| Waste Type | Description | Recommended Container |
| Solid this compound Waste | Unused or expired pure this compound powder. | Original manufacturer's container or a clearly labeled, compatible container for solid chemical waste. |
| Liquid this compound Waste | Solutions containing this compound (e.g., in DMSO). | A designated, leak-proof, and clearly labeled hazardous liquid waste container. Ensure the container is compatible with the solvent used (e.g., a polyethylene or glass container for DMSO solutions). |
| Contaminated Labware | Pipette tips, tubes, vials, and other disposable materials that have come into direct contact with this compound. | A designated, puncture-resistant container for solid hazardous waste, lined with a clear plastic bag for visual inspection by EHS personnel.[3] |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | A designated, puncture-proof sharps container clearly labeled as hazardous chemical waste. |
| Contaminated PPE | Gloves, disposable lab coats, etc. | Double-bag in clear plastic bags and place in the designated solid hazardous waste container.[3] |
Waste Containment and Labeling
-
Containers : All waste containers must be in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[1][3] Keep containers closed except when adding waste.
-
Labeling : All hazardous waste containers must be clearly labeled as soon as the first item of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The solvent and its concentration (for liquid waste)
-
The date of accumulation
-
The name of the principal investigator or lab group
-
Storage of Hazardous Waste
Store all this compound waste in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills.[3]
Scheduling Waste Pickup
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the this compound waste. Provide them with all necessary information about the waste stream as per your institution's protocols.
Experimental Protocols
As of the current date, no specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes have been published. Therefore, the standard procedure is to dispose of it as hazardous chemical waste through a certified hazardous waste management service, as coordinated by your institution's EHS department. Do not attempt to neutralize this compound with other chemicals unless you have a validated and approved protocol.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the segregation of waste for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Caption: Segregation of different this compound waste streams.
References
Essential Safety and Logistical Information for Handling BI-1347
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent compounds like BI-1347 is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational plans, and disposal procedures for this compound, a selective and potent CDK8/cyclinC inhibitor.[1][2][3]
Personal Protective Equipment (PPE)
When handling this compound, which is intended for research use only, standard laboratory precautions for handling chemical compounds should be strictly followed. The following PPE is recommended to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated. | Minimizes inhalation of the compound. |
Note: This information is based on general safety protocols for research chemicals. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier for comprehensive safety information.
Operational and Disposal Plans
Handling and Storage: this compound should be stored at -20°C for long-term stability.[4] It is supplied as a solid. For creating stock solutions, solvents like DMSO can be used.[4] Care should be taken to handle the compound in a designated area, away from ignition sources, and to prevent the generation of dust.
Emergency Procedures:
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Disposal Plan: Dispose of waste product, unused solutions, and contaminated materials in accordance with local, state, and federal regulations for chemical waste. It is crucial not to dispose of this compound down the drain or into household waste.
Experimental Protocols
This compound is a potent inhibitor of CDK8 with an IC50 of 1.1 nM.[3] It has been used in various in vitro and in vivo studies to investigate its anti-tumoral activity.[3]
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against CDK8.
Methodology:
-
Prepare a reaction mixture containing recombinant CDK8 enzyme, its substrate (e.g., a peptide or protein), and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture at a specified temperature and for a specific duration to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using methods such as radioactivity-based assays (if using radiolabeled ATP) or antibody-based detection methods (e.g., ELISA).
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell-Based Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Culture a cancer cell line (e.g., MV-4-11) in appropriate media.
-
Seed the cells in multi-well plates at a specific density.
-
After allowing the cells to adhere, treat them with a range of concentrations of this compound.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Measure cell viability using a suitable assay, such as MTT, MTS, or a cell counter.
-
Determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Visualizations
This compound Handling and Safety Workflow
Caption: A workflow diagram outlining the key steps for safely handling this compound.
Simplified CDK8 Signaling Pathway
Caption: Inhibition of the CDK8 signaling pathway by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
